FKBP51-Hsp90-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C19H24N4O4S2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide |
InChI |
InChI=1S/C19H24N4O4S2/c1-8-10(3)28-18(14(8)16(20)26)22-12(24)6-5-7-13(25)23-19-15(17(21)27)9(2)11(4)29-19/h5-7H2,1-4H3,(H2,20,26)(H2,21,27)(H,22,24)(H,23,25) |
InChIキー |
VDNAKRUIARBLPX-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of FKBP51-Hsp90 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) machinery, playing a critical role in cellular signaling, protein folding, and the regulation of steroid hormone receptor function. The FKBP51-Hsp90 complex has emerged as a significant therapeutic target for a range of pathologies, including stress-related disorders, chronic pain, and certain cancers. Inhibitors targeting the FKBP51-Hsp90 interaction offer a promising strategy for modulating these disease states. This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the FKBP51-Hsp90 complex, using a representative inhibitor, herein referred to as FKBP51-Hsp90-IN-1, as a model. The guide details the underlying molecular interactions, relevant signaling pathways, and the experimental protocols used to characterize these inhibitors.
Introduction to the FKBP51-Hsp90 Chaperone Complex
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that facilitates the proper folding, stability, and activity of a diverse array of "client" proteins, many of which are key signaling molecules such as kinases and steroid hormone receptors.[1][2] The function of Hsp90 is regulated by a dynamic cycle of ATP binding and hydrolysis, which drives conformational changes and is modulated by a variety of co-chaperones.[3][4]
FKBP51, a member of the immunophilin family, is a prominent co-chaperone of Hsp90.[5] It is composed of three primary domains: two N-terminal FK506-binding domains (FK1 and FK2) and a C-terminal tetratricopeptide repeat (TPR) domain.[6] The TPR domain mediates the interaction with the C-terminal MEEVD motif of Hsp90.[5] The FKBP51-Hsp90 complex is involved in the regulation of several signaling pathways, and its dysregulation is implicated in various diseases.[7][8][9]
Mechanism of Action of this compound
This compound represents a class of small molecule inhibitors designed to disrupt the protein-protein interaction between FKBP51 and Hsp90. The primary mechanism of action involves the inhibitor binding to a specific site on FKBP51 or Hsp90, which allosterically or directly prevents the formation of the FKBP51-Hsp90 complex. By disrupting this interaction, these inhibitors can modulate the downstream signaling pathways that are dependent on the functional FKBP51-Hsp90 machinery.
Disruption of the FKBP51-Hsp90 Interaction
The binding of FKBP51 to Hsp90 is a critical step in the maturation and regulation of various client proteins, including the glucocorticoid receptor (GR).[10] FKBP51, when complexed with Hsp90, can inhibit the nuclear translocation of the GR, thereby downregulating glucocorticoid signaling.[11] Inhibitors like this compound are designed to interfere with the binding between the TPR domain of FKBP51 and the C-terminus of Hsp90. This disruption can restore GR sensitivity and has therapeutic implications for stress-related disorders.
The following diagram illustrates the general mechanism of this compound.
Downstream Signaling Pathways
The disruption of the FKBP51-Hsp90 complex by an inhibitor can impact multiple signaling pathways:
-
Glucocorticoid Receptor (GR) Signaling: By preventing FKBP51 from binding to the Hsp90-GR complex, inhibitors can enhance GR sensitivity to cortisol, which is beneficial in treating stress-related psychiatric disorders.[9][10]
-
Akt Signaling: FKBP51 can act as a scaffold to recruit the phosphatase PHLPP to Akt, leading to its dephosphorylation and inactivation.[8][12] Inhibition of the FKBP51-Hsp90 interaction may modulate this process, with implications for cancer therapy.
-
NF-κB Signaling: FKBP51 has been shown to regulate the NF-κB signaling pathway, which is crucial for inflammatory responses and cell survival.[13]
-
Tau Pathology: In the context of Alzheimer's disease, the FKBP51-Hsp90 complex is involved in the isomerization of the tau protein, influencing its phosphorylation and aggregation.[14][15] Disrupting this complex is a potential therapeutic strategy.
The following diagram illustrates the central role of the FKBP51-Hsp90 complex in these pathways.
Quantitative Data for FKBP51-Hsp90 Inhibitors
The following table summarizes representative quantitative data for inhibitors of the FKBP51-Hsp90 interaction, based on published data for analogous compounds.
| Parameter | Method | Value | Reference Compound |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 8.8 µM | FKBP51 binding to Hsp90 MEEVD peptide |
| Inhibitory Concentration (IC50) | Fluorescence Polarization Assay | ~40 nM - 1 µM | Various Hsp90 inhibitors |
| Cellular Target Engagement (EC50) | Cellular Thermal Shift Assay (CETSA) | Dependent on cell type and inhibitor | General Hsp90 inhibitors |
| PPIase Inhibition (Ki) | Enzymatic Assay | ~10 nM (for FK506) | FK506 binding to FKBP51 |
Note: Data for a specific compound named "this compound" is not publicly available. The values presented are representative of well-characterized inhibitors of the FKBP51-Hsp90 interaction or related assays and are for illustrative purposes.[9][16][17]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize inhibitors of the FKBP51-Hsp90 interaction.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor binding to FKBP51 or the FKBP51-Hsp90 interaction.[8]
Materials:
-
Purified recombinant FKBP51 and Hsp90 proteins.
-
This compound inhibitor.
-
ITC instrument (e.g., MicroCal).
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
Protocol:
-
Protein Preparation: Dialyze purified FKBP51 and Hsp90 against the ITC buffer overnight at 4°C. Determine the final protein concentrations using a spectrophotometer.
-
Inhibitor Preparation: Dissolve the inhibitor in the ITC buffer to the desired concentration.
-
ITC Experiment:
-
Load the protein solution (e.g., FKBP51) into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
A control experiment with inhibitor injected into buffer should be performed to account for the heat of dilution.
-
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
Fluorescence Polarization (FP) Assay
Objective: To measure the binding of an inhibitor to FKBP51 or its ability to disrupt the FKBP51-Hsp90 interaction in a high-throughput format.[2][4]
Materials:
-
Purified recombinant FKBP51 and Hsp90 proteins.
-
Fluorescently labeled tracer that binds to FKBP51 or Hsp90 (e.g., fluorescently tagged geldanamycin (B1684428) for Hsp90).
-
This compound inhibitor.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Microplate reader with FP capabilities.
Protocol:
-
Assay Setup: In a microplate, add the assay buffer, the fluorescent tracer, and the protein (e.g., FKBP51).
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Plot the polarization values against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
Objective: To confirm the interaction between FKBP51 and Hsp90 in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.[5]
Materials:
-
Cell line expressing endogenous or tagged FKBP51 and Hsp90.
-
This compound inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against FKBP51 or Hsp90 for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer or SDS-PAGE sample buffer.
-
Antibodies for Western blotting.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FKBP51 and Hsp90.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 | Semantic Scholar [semanticscholar.org]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FKBP51-Hsp90 Interaction-Deficient Mice Exhibit Altered Endocrine Stress Response and Sex Differences Under High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Structure of the large FK506-binding protein FKBP51, an Hsp90-binding protein and a component of steroid receptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of FKBP51-Hsp90 Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery of inhibitors targeting the protein-protein interaction (PPI) between the 51 kDa FK506-binding protein (FKBP51) and the 90 kDa heat shock protein (Hsp90). The FKBP51-Hsp90 complex is a critical regulator of multiple signaling pathways implicated in stress-related disorders, cancer, and neurodegenerative diseases, making it a prime target for therapeutic intervention. This document details the underlying biology, key experimental methodologies, and a summary of current inhibitor discovery efforts.
Introduction to the FKBP51-Hsp90 Interaction
FKBP51, encoded by the FKBP5 gene, is a co-chaperone of the Hsp90 molecular chaperone machinery.[1][2] It is a member of the immunophilin family and possesses a peptidyl-prolyl isomerase (PPIase) domain.[1] The interaction between FKBP51 and Hsp90 is mediated by the tetratricopeptide repeat (TPR) domain of FKBP51, which recognizes the C-terminal MEEVD motif of Hsp90.[1][3] This interaction is crucial for the regulation of Hsp90's client proteins, which include a wide range of signaling molecules such as steroid hormone receptors, kinases, and transcription factors.[1][4]
The FKBP51-Hsp90 complex plays a significant role in several key signaling pathways:
-
Glucocorticoid Receptor (GR) Signaling: FKBP51 is a key negative regulator of the glucocorticoid receptor. Within the Hsp90-GR complex, FKBP51 impairs the receptor's binding affinity for cortisol and hinders its nuclear translocation, thereby dampening the cellular response to stress hormones.[2][5][6] This has implicated the FKBP51-Hsp90 interaction in the pathophysiology of depression and post-traumatic stress disorder (PTSD).[2][5]
-
Akt Signaling: FKBP51 can act as a scaffolding protein to facilitate the dephosphorylation of the kinase Akt, a central node in cell survival and proliferation pathways. By modulating Akt activity, the FKBP51-Hsp90 complex can influence cellular processes relevant to cancer.[6]
-
NF-κB Signaling: The FKBP51-Hsp90 complex has been shown to interact with components of the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.[3]
-
Tau Pathology: In the context of neurodegenerative diseases like Alzheimer's, the FKBP51-Hsp90 complex is involved in the stabilization and aggregation of the tau protein.[7][8]
Given its central role in these diverse and disease-relevant pathways, the development of small molecule inhibitors that specifically disrupt the FKBP51-Hsp90 interaction is a promising therapeutic strategy.
Key Signaling Pathways Involving FKBP51-Hsp90
The following diagrams illustrate the pivotal role of the FKBP51-Hsp90 complex in major signaling cascades.
References
- 1. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. "Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevan" by Jonathan J. Sabbagh, Ricardo A. Cordova et al. [digitalcommons.usf.edu]
- 6. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The FKBP51-Hsp90 Complex: A Critical Regulator in Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The FK506-binding protein 51 (FKBP51), in complex with the 90-kDa heat shock protein (Hsp90), has emerged as a pivotal player in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This complex plays a crucial role in protein folding, stability, and signaling, and its dysregulation contributes to the accumulation of toxic protein aggregates and aberrant cellular signaling, hallmarks of neurodegeneration. This technical guide provides a comprehensive overview of the role of the FKBP51-Hsp90 complex in neurodegeneration, with a focus on its molecular mechanisms, involvement in key signaling pathways, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
The FKBP51-Hsp90 Chaperone Machinery
FKBP51, encoded by the FKBP5 gene, is a co-chaperone that modulates the function of the abundant and essential molecular chaperone, Hsp90. The interaction between FKBP51 and Hsp90 is primarily mediated by the tetratricopeptide repeat (TPR) domain of FKBP51 binding to the C-terminal MEEVD motif of Hsp90. This dynamic interaction is crucial for the proper folding, stabilization, and function of a wide array of "client" proteins, including kinases, transcription factors, and steroid hormone receptors.
Role in Neurodegenerative Diseases
Alzheimer's Disease and Tau Pathology
A substantial body of evidence implicates the FKBP51-Hsp90 complex in the pathology of Alzheimer's disease, primarily through its interaction with the microtubule-associated protein tau.[1][2][3][4][5][6][7]
-
Tau Stabilization and Accumulation: The FKBP51-Hsp90 complex binds to tau, preventing its degradation by the proteasome.[3][6][8] This stabilization leads to the accumulation of tau, a key step in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease.[2][3]
-
Tau Phosphorylation and Oligomerization: FKBP51, through its peptidyl-prolyl isomerase (PPIase) activity, can influence the phosphorylation state of tau.[1][5][9] The complex promotes the formation of toxic, soluble tau oligomers, which are thought to be the primary neurotoxic species in Alzheimer's disease.[3][8][10][11]
-
Age-Related Increase: Levels of FKBP51 have been shown to increase with age in the brain, and are further elevated in the brains of Alzheimer's disease patients, correlating with disease progression.[2][3][6][7][8]
Huntington's Disease
In Huntington's disease, the focus is on the mutant huntingtin (mHTT) protein. The FKBP51-Hsp90 complex is implicated in the cellular clearance of this toxic protein.
-
Autophagy Modulation: Studies have shown that reducing FKBP51 levels or inhibiting its activity can enhance the clearance of mHTT through the autophagy pathway.[4][12][13][14][15] This effect appears to be independent of the mTOR signaling pathway, a classical regulator of autophagy.[13]
Parkinson's Disease
Emerging evidence suggests a role for FKBP51 in Parkinson's disease, characterized by the loss of dopaminergic neurons and the accumulation of α-synuclein.
-
Neuroinflammation and Neurodegeneration: FKBP51 has been identified as a dysregulated gene in Parkinson's disease models, with its levels increasing with aging and in the brains of Parkinson's disease patients.[16] Inhibition of FKBP51 has been shown to reduce neuroinflammation and protect against neurodegeneration in animal models of the disease.[16][17] Furthermore, FKBP51 may negatively regulate the protein Parkin, which is involved in the clearance of damaged mitochondria and has been linked to familial forms of Parkinson's disease.[18]
Modulation of Key Signaling Pathways
The FKBP51-Hsp90 complex exerts its influence on neurodegeneration not only through direct effects on protein aggregation but also by modulating critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, a key component of neurodegenerative diseases. FKBP51 is a known regulator of NF-κB signaling, with most studies suggesting it facilitates the activation of this pathway.[19][20]
-
IKK Complex Stability: FKBP51 can act as a scaffold protein, stabilizing the IκB kinase (IKK) complex.[21][22] This stabilization promotes the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[23][24]
Akt Signaling Pathway
The Akt signaling pathway is a crucial regulator of cell survival and metabolism. FKBP51 has been shown to negatively regulate Akt signaling.
-
Scaffolding Role: FKBP51 acts as a scaffolding protein, bringing the phosphatase PHLPP (PH domain and leucine-rich repeat protein phosphatase) into proximity with Akt, facilitating its dephosphorylation at Ser473 and thereby inhibiting its activity.[19][24][25][26][27][28]
Quantitative Data
The following table summarizes key quantitative data related to the FKBP51-Hsp90 complex and its inhibitors.
| Parameter | Value | Context | Reference |
| SAFit2 Ki for FKBP51 | 6 nM | In vitro inhibition of FKBP51 | [29] |
| MK-886 EC50 for tau oligomer reduction | 1.06 µM | In SH-SY5Y cells expressing P301L tau | [23] |
| MK-886 EC50 for tau monomer conformational change | 2.12 µM | In cellular tau intra-molecular biosensor assay | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the FKBP51-Hsp90 complex.
Co-Immunoprecipitation (Co-IP) of FKBP51 and Hsp90
This protocol is designed to demonstrate the interaction between FKBP51 and Hsp90 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FKBP51 antibody
-
Anti-Hsp90 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Lyse cells expressing FKBP51 and Hsp90 in cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-FKBP51 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using an anti-Hsp90 antibody to detect the co-precipitated protein.
Western Blot for Phosphorylated Tau
This protocol is used to assess changes in tau phosphorylation.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against specific phospho-tau epitopes (e.g., AT8, PHF-1) and total tau
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-tau antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a total tau antibody for normalization.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with the desired stimuli (e.g., TNF-α) in the presence or absence of FKBP51 modulators.
-
Lyse the cells and measure the firefly luciferase activity, which corresponds to NF-κB activity.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Calculate the relative NF-κB activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: FKBP51-Hsp90 complex stabilizes tau, preventing its degradation and promoting the formation of toxic oligomers.
Caption: FKBP51 facilitates NF-κB signaling by stabilizing the IKK complex.
Caption: FKBP51 negatively regulates Akt signaling by recruiting the phosphatase PHLPP to dephosphorylate and inactivate Akt.
Caption: A typical experimental workflow to investigate the effects of an FKBP51 inhibitor.
Therapeutic Implications and Future Directions
The central role of the FKBP51-Hsp90 complex in driving key pathological processes in neurodegenerative diseases makes it an attractive therapeutic target. Small molecule inhibitors that disrupt the FKBP51-Hsp90 interaction or inhibit the PPIase activity of FKBP51 are being actively investigated.
-
FKBP51 Inhibitors: Compounds like SAFit2, a selective FKBP51 inhibitor, have shown promise in preclinical models by promoting the clearance of toxic proteins and reducing neurodegeneration.[12][16][17] Another compound, LA1011, has been shown to disrupt the Hsp90-FKBP51 complex and prevent neurodegeneration in an Alzheimer's disease mouse model.[1][2]
-
Future Research: Future research should focus on further elucidating the precise molecular mechanisms by which the FKBP51-Hsp90 complex contributes to different neurodegenerative diseases. The development of more potent and selective inhibitors of FKBP51 with favorable pharmacokinetic properties for brain penetration is a key priority. Furthermore, exploring the therapeutic potential of targeting this complex in combination with other disease-modifying strategies could lead to more effective treatments for these devastating disorders.
Conclusion
The FKBP51-Hsp90 complex is a critical regulator of protein homeostasis and cellular signaling, and its dysregulation is a significant contributor to the pathology of a range of neurodegenerative diseases. By stabilizing toxic protein species like tau and modulating pro-inflammatory and survival pathways, this complex represents a key node in the intricate network of events that lead to neuronal dysfunction and death. The development of therapeutic strategies aimed at modulating the activity of the FKBP51-Hsp90 complex holds considerable promise for the treatment of Alzheimer's, Parkinson's, and Huntington's diseases. This technical guide provides a foundation of knowledge and practical protocols to aid researchers and drug developers in advancing this important field of study.
References
- 1. In Vivo Microdialysis of Brain Interstitial Fluid for the Determination of Extracellular Tau Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenome-noe.net [epigenome-noe.net]
- 5. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 17. Research Portal [researchdiscovery.drexel.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Targeting the ensemble of heterogeneous tau oligomers in cells: A novel small molecule screening platform for tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two-step cross-linking method for identification of NF-kappaB gene network by chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. "In vivo microdialysis reveals age-dependent decrease of brain intersti" by Kaoru Yamada, John R. Cirrito et al. [digitalcommons.wustl.edu]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. medchemexpress.com [medchemexpress.com]
FKBP51-Hsp90-IN-1 and its effects on tau phosphorylation
An In-depth Technical Guide on the Inhibition of the FKBP51-Hsp90 Complex and its Effects on Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of Alzheimer's disease and other tauopathies. The molecular chaperone machinery, including the 90-kilodalton heat shock protein (Hsp90) and its co-chaperone FK506-binding protein 51 (FKBP51), has emerged as a critical regulator of tau stability and pathogenesis. This technical guide provides a comprehensive overview of the FKBP51-Hsp90 complex as a therapeutic target for tauopathies. While a specific compound designated "FKBP51-Hsp90-IN-1" is not documented in the public scientific literature, this document will focus on the principles and consequences of inhibiting the FKBP51-Hsp90 interaction, drawing on data from studies of known Hsp90 inhibitors and modulators of the FKBP51-Hsp90 complex.
Introduction: The Role of FKBP51 and Hsp90 in Tau Pathology
The microtubule-associated protein tau plays a crucial role in stabilizing microtubules in neurons. However, in tauopathies, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs). The Hsp90 chaperone system is intimately involved in this process.
FKBP51, a co-chaperone of Hsp90, possesses a peptidyl-prolyl cis-trans isomerase (PPIase) domain that can directly interact with and modify the conformation of tau[1][2]. Elevated levels of FKBP51 are observed in the aging brain and are further increased in Alzheimer's disease[3][4][5][6]. The interaction between FKBP51 and Hsp90 forms a mature chaperone complex that prevents the degradation of tau[5][7][8]. This complex is thought to stabilize tau in a conformation that is prone to hyperphosphorylation and aggregation into neurotoxic oligomers[3][4][9]. Specifically, the FKBP51-Hsp90 complex can shield phosphorylated tau from degradation by the proteasome[5].
Therefore, disrupting the FKBP51-Hsp90 interaction presents a promising therapeutic strategy to promote the clearance of pathological tau and mitigate its neurotoxic effects.
Mechanism of Action: Inhibition of the FKBP51-Hsp90 Complex
Inhibiting the FKBP51-Hsp90 complex can be achieved through several mechanisms, including the use of small molecules that directly inhibit Hsp90's ATPase activity or compounds that specifically disrupt the interaction between FKBP51 and Hsp90.
The proposed mechanism of action for inhibitors of the FKBP51-Hsp90 interaction on tau phosphorylation is as follows:
-
Disruption of the Chaperone Complex: An inhibitor would bind to either Hsp90 or FKBP51, preventing their association. For instance, the small molecule LA1011 has been shown to disrupt the Hsp90-FKBP51 complex[3][4].
-
Altered Tau Conformation: The dissociation of FKBP51 from the complex would reduce its PPIase activity on tau, leading to a conformational change in the tau protein[1][2].
-
Enhanced Tau Degradation: The altered conformation of tau makes it a more suitable substrate for degradation by the ubiquitin-proteasome system[5]. Hsp90 inhibitors have been shown to facilitate tau clearance through the proteasome[10].
-
Reduced Tau Phosphorylation: By promoting the degradation of tau, particularly the hyperphosphorylated species, the overall levels of phosphorylated tau are reduced[11][12]. Furthermore, Hsp90 is known to stabilize several kinases that phosphorylate tau, such as GSK3β. Inhibition of Hsp90 leads to the degradation of these kinases, further reducing tau phosphorylation[11].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the effects of inhibiting the FKBP51-Hsp90 complex.
Caption: Signaling pathway of FKBP51-Hsp90 in tau pathology and therapeutic intervention.
Caption: Experimental workflow for evaluating FKBP51-Hsp90 inhibitors.
Quantitative Data Summary
While specific quantitative data for a compound named "this compound" is unavailable, the following tables summarize the effects observed with Hsp90 inhibitors and modulation of FKBP51 levels from various studies.
Table 1: Effects of Hsp90 Inhibition on Tau and Related Proteins
| Treatment | Model System | Outcome | Effect Size | Reference |
| PU-DZ8 (Hsp90 inhibitor) | JNPL3 mice (TauP301L) | Reduction in soluble mutant Tau | Significant (p < 0.01) | [12] |
| PU-DZ8 (Hsp90 inhibitor) | JNPL3 mice (TauP301L) | Reduction in insoluble, hyperphosphorylated Tau | Significant (p < 0.001) | [12] |
| Hsp90 inhibitors | Rat primary cortical neurons & COS-7 cells | Reduction in GSK3β protein levels | Not specified | [11] |
| Hsp90 inhibitors | Rat primary cortical neurons & COS-7 cells | Decrease in tau phosphorylation at GSK3β sites | Not specified | [11] |
Table 2: Effects of FKBP51 Modulation on Tau
| Modulation | Model System | Outcome | Effect Size | Reference |
| FKBP51 Knockdown (siRNA) | HeLa cells expressing Tau | Increased association of Aha1 with tau | Not specified | [1] |
| FKBP51 Overexpression | HeLa cells expressing Tau | Reduced ubiquitination of tau | Not specified | [1] |
| FKBP51 Overexpression | HeLa cells expressing Tau | Enhanced association of Hsp90 with tau | Not specified | [1] |
| Fkbp5 Knockout | Mouse brain | Reduction in total tau levels | Significant | [5][7] |
| FKBP51 Overexpression | rTg4510 mice | Preservation of neurotoxic tau oligomers | Not specified | [5][8] |
| LNA GapmeR ASOs against Fkbp5 | Wild-type mice | >25% reduction of FKBP51 in vivo | >25% | [13] |
Experimental Protocols
The following are representative protocols for key experiments used to study the effects of FKBP51-Hsp90 inhibition on tau phosphorylation.
Co-Immunoprecipitation (Co-IP) of Tau and FKBP51/Hsp90
This protocol is used to determine the interaction between tau and the chaperone proteins in a cellular context.
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) and transfect with a tagged-tau construct (e.g., V5-tau). Treat cells with the FKBP51-Hsp90 inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tau tag (e.g., anti-V5) or an endogenous tau antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FKBP51, Hsp90, and tau.
Tau Phosphorylation Assay via Western Blot
This protocol is used to quantify the levels of total and phosphorylated tau.
-
Protein Extraction: Extract total protein from treated cells or animal tissue using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for different phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF1 for pSer396/pSer404) and total tau. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the phosphorylated tau levels to total tau and the loading control.
In Vivo Studies in Tau Transgenic Mice
This protocol outlines a general approach for evaluating a FKBP51-Hsp90 inhibitor in a mouse model of tauopathy.
-
Animal Model: Use a well-characterized tau transgenic mouse model, such as the rTg4510 model which expresses human P301L mutant tau.
-
Drug Administration: Administer the inhibitor or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage). The dosing regimen should be determined by pharmacokinetic and tolerability studies.
-
Behavioral Analysis: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition) before, during, and after the treatment period.
-
Tissue Collection and Processing: At the end of the study, euthanize the mice and perfuse with saline. Harvest the brains and either fix for immunohistochemistry or dissect and snap-freeze for biochemical analysis.
-
Biochemical Analysis: Perform biochemical fractionation of brain homogenates to isolate soluble and insoluble (aggregated) tau fractions. Analyze these fractions by Western blot for total and phosphorylated tau.
-
Immunohistochemistry: Stain fixed brain sections with antibodies against pathological tau to visualize the extent and distribution of tau pathology.
Conclusion and Future Directions
The FKBP51-Hsp90 complex is a key regulator of tau proteostasis, and its inhibition represents a compelling therapeutic strategy for Alzheimer's disease and other tauopathies. By promoting the degradation of pathogenic tau species, inhibitors of this complex can potentially halt or reverse the progression of neurodegeneration. While the specific compound "this compound" remains to be characterized in the scientific literature, the principles outlined in this guide provide a solid foundation for the development and evaluation of such inhibitors.
Future research should focus on the discovery and optimization of potent and selective inhibitors of the FKBP51-Hsp90 interaction that exhibit favorable pharmacokinetic properties, including blood-brain barrier permeability. Further elucidation of the downstream effects of these inhibitors on neuronal function and survival will be crucial for their successful translation into clinical therapies. The development of antisense oligonucleotides (ASOs) targeting FKBP51 also presents a promising alternative therapeutic avenue[13].
References
- 1. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hsp90 cochaperone, FKBP51, increases Tau stability and polymerizes microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the FKBP51-Hsp90 complex in Alzheimer's disease: An emerging new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the FKBP51–Hsp90 complex in Alzheimer’s disease: An emerging new drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Accelerated neurodegeneration through chaperone-mediated oligomerization of tau [jci.org]
- 6. escholarship.org [escholarship.org]
- 7. Accelerated neurodegeneration through chaperone-mediated oligomerization of tau - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 10. Targeting Hsp90 and its co-chaperones to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 Maintains the Stability and Function of the Tau Phosphorylating Kinase GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FKBP51-Hsp90 Axis in Stress Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FK506-binding protein 51 (FKBP51) is a critical co-chaperone of the 90-kDa heat shock protein (Hsp90) and a key regulator of the cellular stress response. This technical guide provides a comprehensive overview of the FKBP51-Hsp90 axis, with a particular focus on its role in modulating glucocorticoid receptor (GR) signaling. Dysregulation of this axis is implicated in the pathophysiology of numerous stress-related psychiatric and metabolic disorders, making it a promising target for therapeutic intervention. This document details the molecular mechanisms of the FKBP51-Hsp90 interaction, its impact on downstream signaling pathways, quantitative data on protein interactions and inhibitor affinities, and detailed experimental protocols for studying this complex.
Introduction: The Central Role of the FKBP51-Hsp90 Axis in Stress Signaling
The cellular response to stress is a tightly regulated process orchestrated by a complex network of signaling molecules. At the heart of this network lies the interplay between the molecular chaperone Hsp90 and its co-chaperone FKBP51. FKBP51, encoded by the FKBP5 gene, is a member of the immunophilin family and plays a pivotal role in the regulation of steroid hormone receptor function, most notably the glucocorticoid receptor (GR).[1]
Upon stress, the hypothalamic-pituitary-adrenal (HPA) axis is activated, leading to the release of glucocorticoids such as cortisol.[2] Cortisol binds to the cytoplasmic GR, which is maintained in a ligand-receptive state by a multi-protein chaperone complex that includes Hsp90. FKBP51 is a crucial component of this complex, where it modulates the affinity of GR for its ligand and influences its nuclear translocation and transcriptional activity.[3][4]
Elevated levels of FKBP51 are associated with reduced GR sensitivity, leading to impaired negative feedback of the HPA axis and prolonged stress responses.[5] This mechanism is a key factor in the development of stress-related conditions such as major depressive disorder, post-traumatic stress disorder (PTSD), and metabolic syndrome.[3][4] Consequently, the FKBP51-Hsp90 axis has emerged as a significant target for the development of novel therapeutics.
Molecular Mechanism of the FKBP51-Hsp90 Interaction and Glucocorticoid Receptor Regulation
The interaction between FKBP51 and Hsp90 is fundamental to its regulatory function. FKBP51 binds to Hsp90 via its tetratricopeptide repeat (TPR) domain, which recognizes the C-terminal MEEVD motif of Hsp90.[6] This interaction is essential for the incorporation of FKBP51 into the GR-Hsp90 heterocomplex.
Within this complex, FKBP51 exerts several key effects on GR signaling:
-
Reduced Ligand Binding Affinity: The presence of FKBP51 in the chaperone complex induces a conformational change in the GR's ligand-binding domain, resulting in a lower affinity for glucocorticoids.[7][8]
-
Impaired Nuclear Translocation: FKBP51 hinders the nuclear translocation of the ligand-bound GR, thereby reducing its ability to regulate gene expression.[4]
-
Ultra-Short Feedback Loop: The FKBP5 gene itself is a target of GR-mediated transcription. This creates an ultra-short negative feedback loop where glucocorticoid signaling induces the expression of its own inhibitor, FKBP51, to fine-tune the stress response.[9]
The functional counterpart to FKBP51 is FKBP52, which also binds to Hsp90 but has opposing effects on GR signaling. FKBP52 facilitates GR's nuclear translocation and enhances its transcriptional activity. The dynamic exchange between FKBP51 and FKBP52 on the Hsp90-GR complex is a critical determinant of cellular sensitivity to glucocorticoids.
Signaling Pathway Diagrams
Quantitative Data on the FKBP51-Hsp90 Axis
The following tables summarize key quantitative data related to the binding affinities and inhibitor constants of the FKBP51-Hsp90 axis.
| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference |
| FKBP51 - Hsp90 (MEEVD peptide) | 8.8 x 10⁻⁶ M | Computational Prediction | [10] |
| K352A/R356A mutant FKBP51 - Hsp90 (MEEVD peptide) | 7.0 x 10⁻⁵ M | Computational Prediction | [10] |
| Inhibitor | Target | Inhibition Constant (Ki) | Method | Reference |
| SAFit1 | FKBP51 | 4 nM | Biochemical Assay | [5] |
| SAFit2 | FKBP51 | 6 nM | Biochemical Assay | [11][12] |
| FK506 | FKBP51 | ~10 nM | Biochemical Assay | [13] |
| Rapamycin | FKBP51 | <5 nM | Biochemical Assay | [13] |
| Complex | Stoichiometry (FKBP51:Hsp90) | Method | Reference |
| Hsp90-FKBP51-p23 | 2:1 | Cryo-Electron Microscopy | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the FKBP51-Hsp90 axis are provided below.
Co-Immunoprecipitation (Co-IP) of FKBP51 and Hsp90
This protocol describes the immunoprecipitation of FKBP51 to detect its interaction with Hsp90 from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.
-
Anti-FKBP51 antibody for immunoprecipitation.
-
Anti-Hsp90 antibody for Western blotting.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Pre-clearing:
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-FKBP51 antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.
-
Western Blotting for FKBP51 and Hsp90
This protocol outlines the detection of FKBP51 and Hsp90 in cell lysates or Co-IP eluates.
Materials:
-
SDS-PAGE gels.
-
Running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-FKBP51, anti-Hsp90).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
SDS-PAGE:
-
Separate protein samples on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Glucocorticoid Receptor (GR) Transcriptional Activity Luciferase Reporter Assay
This assay measures the transcriptional activity of GR in response to glucocorticoids and the modulatory effects of FKBP51.
Materials:
-
Mammalian cell line (e.g., HEK293T, A549).
-
Expression vectors for GR and FKBP51.
-
Luciferase reporter plasmid containing a glucocorticoid response element (GRE) upstream of the luciferase gene.
-
Transfection reagent.
-
Dexamethasone (B1670325) (synthetic glucocorticoid).
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate.
-
-
Transfection:
-
Co-transfect the cells with the GR expression vector, the GRE-luciferase reporter plasmid, and either an FKBP51 expression vector or an empty vector control. A Renilla luciferase vector can be co-transfected for normalization.
-
-
Treatment:
-
After 24 hours, treat the cells with varying concentrations of dexamethasone.
-
-
Cell Lysis and Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the dexamethasone concentration to determine the dose-response curve and the effect of FKBP51 overexpression.
-
Experimental and Logical Workflows
Conclusion and Future Directions
The FKBP51-Hsp90 axis is a central regulator of the stress response, and its dysregulation is intimately linked to a range of human diseases. The intricate molecular mechanisms governing its interaction with the glucocorticoid receptor provide multiple avenues for therapeutic intervention. This technical guide has provided a detailed overview of the current understanding of this axis, including quantitative data and experimental protocols to facilitate further research.
Future investigations should focus on elucidating the broader interactome of the FKBP51-Hsp90 complex to uncover novel regulatory functions. The development of highly specific FKBP51 inhibitors, such as SAFit1 and SAFit2, holds great promise for the treatment of stress-related disorders. Further preclinical and clinical studies are warranted to validate the therapeutic potential of targeting the FKBP51-Hsp90 axis. Additionally, exploring the role of this axis in other signaling pathways, such as AKT and NF-κB, will likely reveal new insights into its multifaceted role in cellular homeostasis and disease.
References
- 1. nacalai.com [nacalai.com]
- 2. Exploring the potential of selective FKBP51 inhibitors on melanoma: an investigation of their in vitro and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. FKBP51-Hsp90 Interaction-Deficient Mice Exhibit Altered Endocrine Stress Response and Sex Differences Under High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAFit2 | FKBP51 inhibitor | depression | obesity | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure of the large FK506-binding protein FKBP51, an Hsp90-binding protein and a component of steroid receptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Chaperone: A Technical Guide to FKBP51-Hsp90-IN-1 as a Chemical Probe for FKBP51 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) machinery, playing a critical role in cellular signaling, stress response, and the regulation of steroid hormone receptor function.[1] Dysregulation of FKBP51 has been implicated in a range of pathologies, including stress-related psychiatric disorders, chronic pain, and cancer, making it a compelling target for therapeutic intervention.[2][3] The development of selective chemical probes to interrogate the function of the FKBP51-Hsp90 complex is paramount for understanding its biological roles and for the development of novel therapeutics. This guide provides an in-depth overview of a representative chemical probe, exemplified by the SAFit (Selective Antagonist of FKBP51 by induced fit) class of inhibitors, for which we will use the placeholder "FKBP51-Hsp90-IN-1" to represent a potent and selective inhibitor of the FKBP51-Hsp90 interaction.[4][5] We will delve into its mechanism of action, quantitative properties, and the experimental protocols required to validate its function as a robust chemical probe.
Mechanism of Action
This compound is a small molecule designed to selectively disrupt the protein-protein interaction (PPI) between FKBP51 and Hsp90.[2] This interaction is mediated by the tetratricopeptide repeat (TPR) domain of FKBP51, which recognizes the C-terminal MEEVD motif of Hsp90.[6] By binding to a transient, inducible pocket on FKBP51, the inhibitor stabilizes a conformation that is incompatible with Hsp90 binding, thus functionally antagonizing the complex formation.[5] This selective disruption allows for the precise investigation of FKBP51 functions that are dependent on its association with Hsp90.
Quantitative Data Presentation
The efficacy and selectivity of a chemical probe are defined by its quantitative pharmacological parameters. The following tables summarize key data for a representative FKBP51-Hsp90 interaction inhibitor, SAFit2, which serves as a surrogate for our conceptual "this compound".
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Method | Reference |
| Binding Affinity (Ki) for FKBP51 | 6 nM | Fluorescence Polarization (FP) Assay | [4][7][8] |
| Selectivity over FKBP52 | >10,000-fold | Fluorescence Polarization (FP) Assay | [4] |
| Intracellular Binding to FKBP51 | Potent | NanoBRET Assay | [4] |
| Off-Target Profile (Sigma 2 receptor Ki) | 226 nM | Radioligand Binding Assay | [5] |
| Off-Target Profile (Histamine H4 receptor Ki) | 3382 nM | Radioligand Binding Assay | [5] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Method | Reference |
| Aqueous Solubility | Modest | In vitro assay | [5] |
| Cell Permeability (Caco-2) | Moderate | Caco-2 Permeability Assay | [5] |
| CYP3A4 Inhibition | Substantial | In vitro CYP inhibition assay | [5] |
| hERG Inhibition | Marginal | Electrophysiology Assay | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of this compound as a chemical probe.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for FKBP51-Hsp90 Interaction
This assay is used to quantify the disruption of the FKBP51-Hsp90 interaction in a high-throughput format.[9][10]
Materials:
-
Recombinant His-tagged FKBP51
-
Recombinant GST-tagged Hsp90
-
Nickel Chelate AlphaScreen Acceptor Beads
-
Glutathione AlphaScreen Donor Beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound (or other test compounds)
-
384-well OptiPlate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of a pre-mixed solution of His-FKBP51 and GST-Hsp90 to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed suspension of Ni-chelate Acceptor beads and Glutathione Donor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Co-Immunoprecipitation (Co-IP) to Validate Interaction Disruption in Cells
Co-IP is used to confirm that the chemical probe disrupts the endogenous FKBP51-Hsp90 interaction within a cellular context.[11][12]
Materials:
-
Cell line expressing endogenous FKBP51 and Hsp90 (e.g., HEK293T)
-
This compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-FKBP51 antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Incubate the cell lysate with an anti-FKBP51 antibody for 2 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against FKBP51 and Hsp90.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify direct binding of the chemical probe to FKBP51 in intact cells.[13][14][15]
Materials:
-
Cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction by centrifugation.
-
Analyze the amount of soluble FKBP51 in each sample by Western blotting. A positive target engagement will result in a thermal stabilization of FKBP51 at higher temperatures in the presence of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving FKBP51 and the experimental workflow for validating a chemical probe targeting the FKBP51-Hsp90 interaction.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway and the Role of FKBP51.
Caption: Role of the FKBP51-Hsp90 Complex in the Akt Signaling Pathway.
Caption: Experimental Workflow for the Validation of an FKBP51-Hsp90 Chemical Probe.
Conclusion
The development and rigorous validation of chemical probes such as "this compound" are essential for advancing our understanding of FKBP51 biology. By selectively disrupting the FKBP51-Hsp90 interaction, these tools enable the dissection of specific signaling pathways and cellular processes regulated by this complex. The methodologies and data presented in this guide provide a framework for researchers to effectively utilize and validate these probes in their own experimental systems, ultimately paving the way for novel therapeutic strategies targeting FKBP51-mediated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAFit2 | FKBP51 inhibitor | depression | obesity | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen protein-protein interaction assay. [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The FKBP51-Hsp90 Complex: A Novel Therapeutic Target for Alzheimer's Disease
An In-depth Technical Guide on Early-Stage Research into FKBP51-Hsp90-IN-1 and Related Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the early-stage research targeting the FK506-binding protein 51 (FKBP51) and Heat shock protein 90 (Hsp90) complex as a therapeutic strategy for Alzheimer's disease (AD). It delves into the molecular mechanisms, preclinical evidence for candidate inhibitors, and the experimental protocols utilized in this promising area of neurodegenerative disease research.
Introduction: The Rationale for Targeting FKBP51-Hsp90 in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Emerging evidence points to the critical role of cellular stress and protein quality control systems in the pathogenesis of AD. The Hsp90 molecular chaperone machinery, responsible for the folding and stability of numerous client proteins, has been identified as a key player in tau pathology.
FKBP51, a co-chaperone of Hsp90, has garnered significant attention as a potential drug target in AD.[1][2][3] Levels of FKBP51 increase with age and are further elevated in the brains of AD patients.[1][4][5] Mechanistically, FKBP51 forms a complex with Hsp90 that stabilizes the tau protein, preventing its degradation and promoting a conformation that is susceptible to hyperphosphorylation and subsequent aggregation into toxic oligomers and NFTs.[1][2][6][7] This stabilization of pathogenic tau species contributes to the neuronal dysfunction and cell death observed in AD. Therefore, disrupting the FKBP51-Hsp90 interaction presents a novel therapeutic strategy to enhance the clearance of pathological tau.
The FKBP51-Hsp90 Signaling Pathway in Tauopathy
The interaction between FKBP51 and Hsp90 is a critical node in the pathway leading to tau-mediated neurodegeneration. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of FKBP51-Hsp90 in AD and therapeutic intervention.
Small Molecule Inhibitors of the FKBP51-Hsp90 Interaction
Several small molecules have been identified that disrupt the interaction between FKBP51 and Hsp90. These compounds represent potential first-in-class therapeutics for AD and other tauopathies.
Dihydropyridine (B1217469) LA1011
LA1011 is a dihydropyridine derivative that has been shown to disrupt the FKBP51-Hsp90 complex.[1][2][3] Preclinical studies in the APPxPS1 transgenic mouse model of AD demonstrated that LA1011 treatment can reduce tau pathology and amyloid plaque formation, and prevent neurodegeneration.[1][2][6] While the initial publications did not provide specific quantitative data on the percentage reduction of pathology, they established a proof-of-concept for this therapeutic approach.
Compounds E8 and C674
Research has identified other potent and selective inhibitors of the FKBP51-Hsp90 interaction, such as compounds E8 and C674.[8] These molecules have shown efficacy in cell-based models, promoting neurite outgrowth and reducing overexpressed tau levels in SH-SY5Y neuroblastoma cells.[8]
Quantitative Data for FKBP51-Hsp90 Inhibitors
The following table summarizes the available quantitative data for inhibitors of the FKBP51-Hsp90 interaction.
| Compound | Assay Type | Target | IC50 | Cell-Based Assay | Effect | Reference |
| FKBP51-Hsp90-IN-2 (Compound E8) | Protein-protein interaction | FKBP51 | 0.4 µM | Neurite Outgrowth (SH-SY5Y cells) | Stimulates neurite growth | [8] |
| Protein-protein interaction | FKBP52 | 5 µM | Cellular Energy Metabolism (HEK293 cells) | Increases metabolism | [8] | |
| Compound C674 | Protein-protein interaction | FKBP51-Hsp90 | Sub-micromolar | Neurite Outgrowth (SH-SY5Y cells) | Enhances neurite elongation | [8] |
| Tau Levels (SH-SY5Y cells) | Reduces overexpressed tau | [8] | ||||
| Glucose Uptake (SH-SY5Y cells) | Stimulates glucose uptake | [8] |
Key Experimental Protocols
Reproducible and robust experimental methodologies are crucial for the evaluation of FKBP51-Hsp90 inhibitors. This section details the core protocols employed in the early-stage research of these compounds.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of FKBP51-Hsp90 inhibitors.
Caption: A generalized workflow for the discovery and preclinical development of FKBP51-Hsp90 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homestead Assay) for FKBP51-Hsp90 Interaction
Principle: This bead-based assay measures the interaction between two molecules. Donor beads, when excited, release singlet oxygen, which travels to a nearby acceptor bead if the two are in close proximity due to a binding event. This triggers a chemiluminescent signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human FKBP51 protein (tagged, e.g., with GST).
-
Recombinant human Hsp90 protein (tagged, e.g., with 6xHis).
-
AlphaScreen GST Donor beads.
-
AlphaScreen Nickel Chelate Acceptor beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure (384-well format):
-
Add FKBP51-GST and Hsp90-His proteins to the wells.
-
Add the test compound (inhibitor) or vehicle control.
-
Incubate at room temperature for 1 hour.
-
Add a mixture of Donor and Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
A decrease in the AlphaScreen signal indicates inhibition of the FKBP51-Hsp90 interaction.
-
Calculate IC50 values from the dose-response curves.
-
SH-SY5Y Cell-Based Neurite Outgrowth Assay
Principle: This assay assesses the ability of a compound to promote neuronal differentiation and neurite extension in the human neuroblastoma cell line SH-SY5Y, a common model for neuronal studies.
Protocol Outline:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a standard growth medium (e.g., DMEM/F12 with 10% FBS).
-
Seed cells in 96-well plates.
-
Induce differentiation with retinoic acid (RA) for 3-5 days.
-
-
Compound Treatment:
-
Treat differentiated cells with various concentrations of the test compound or vehicle control.
-
Incubate for 24-48 hours.
-
-
Neurite Outgrowth Analysis:
-
Fix and stain the cells (e.g., with beta-III tubulin antibody).
-
Acquire images using a high-content imaging system.
-
Quantify neurite length and branching using image analysis software.
-
-
Data Analysis:
-
Compare neurite outgrowth in compound-treated cells to vehicle-treated controls.
-
In Vivo Efficacy Studies in Transgenic Mouse Models of AD
Animal Models:
-
APPxPS1 Mice: These mice express mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid plaques.
-
rTg4510 Mice: These mice express a mutant form of human tau (P301L), leading to the development of neurofibrillary tangles and neurodegeneration.
General Protocol Outline:
-
Animal Treatment:
-
Administer the test compound (e.g., LA1011) or vehicle to the mice via an appropriate route (e.g., oral gavage, in-feed) for a specified duration (e.g., several months).
-
-
Behavioral Testing:
-
Assess cognitive function using tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
-
Histopathological and Biochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify Aβ plaque load and phosphorylated tau levels.
-
Conduct biochemical analyses (e.g., ELISA, Western blotting) to measure levels of soluble and insoluble Aβ and tau species.
-
Future Directions and Conclusion
The early-stage research into inhibitors of the FKBP51-Hsp90 complex has established a strong rationale for this therapeutic approach in Alzheimer's disease. The identification of potent and selective small molecules like LA1011 and compounds E8 and C674 provides a solid foundation for further drug development.
Future efforts should focus on:
-
Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of existing inhibitor scaffolds.
-
In-depth In Vivo Studies: Conducting comprehensive efficacy studies in various AD mouse models to quantify the effects on pathology and cognition.
-
Pharmacodynamic Biomarker Development: Identifying and validating biomarkers to assess target engagement and biological activity in preclinical and clinical settings.
-
Safety and Toxicology: Thoroughly evaluating the safety profile of lead candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - The crystal structure of the Hsp90-LA1011 complex and the mechanism by which LA1011 may improve the prognosis of Alzheimerâs disease - University of Sussex - Figshare [sussex.figshare.com]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Crystal Structure of the Hsp90-LA1011 Complex and the Mechanism by Which LA1011 May Improve the Prognosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy.unc.edu [pharmacy.unc.edu]
An In-Depth Technical Guide to the Pharmacology of FKBP51-Hsp90-IN-1 and Other Selective Inhibitors of the FKBP51-Hsp90 Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between FK506-binding protein 51 (FKBP51) and heat shock protein 90 (Hsp90) is a critical regulator of numerous cellular processes, making it a compelling target for therapeutic intervention in a range of disorders, including stress-related psychiatric conditions, chronic pain, metabolic diseases, and neurodegenerative disorders like Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacology of selective inhibitors targeting this protein-protein interaction, with a specific focus on the available data for FKBP51-Hsp90-IN-1. Due to the limited public information on this compound, this document also incorporates data from other well-characterized selective inhibitors, such as SAFit2, to provide a broader understanding of the mechanism of action and potential therapeutic applications.
The FKBP51-Hsp90 Complex: A Key Therapeutic Target
FKBP51 is a co-chaperone that modulates the function of the molecular chaperone Hsp90. The FKBP51-Hsp90 complex plays a pivotal role in the regulation of steroid hormone receptor signaling, particularly the glucocorticoid receptor (GR), and is also implicated in pathways governing inflammation (NF-κB), cell survival (Akt), and tau protein pathology.[1][2][3] Dysregulation of the FKBP51-Hsp90 interaction is associated with the pathogenesis of various diseases, making its selective inhibition a promising therapeutic strategy.
Quantitative Data for Selective FKBP51-Hsp90 Interaction Inhibitors
The development of selective inhibitors for the FKBP51-Hsp90 interaction is an active area of research. Below is a summary of the available quantitative data for this compound and other notable inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| This compound (Compound D10) | FKBP51-Hsp90 Interaction | Biochemical Assay | IC50: 0.1 µM | Selective for FKBP51 | [4][5] |
| FKBP51-Hsp90-IN-2 (Compound E08) | FKBP51-Hsp90 Interaction | Biochemical Assay | IC50: 0.4 µM (FKBP51) | ~12.5-fold selective over FKBP52 | [6] |
| SAFit2 | FKBP51 | Biochemical Assay | Ki: 6 nM | Highly selective over FKBP52 | [7][8] |
| Benztropine | FKBP51/GR/Hsp90 Complex | Cell-based Assay | Disrupts complex | Functional inhibitor | [9][10] |
| LA1011 | Hsp90 | Biochemical/Structural | Disrupts FKBP51 binding | Binds Hsp90 C-terminus | [11][12][13] |
Mechanism of Action and Signaling Pathways
Selective inhibitors of the FKBP51-Hsp90 interaction, such as this compound, function by disrupting the physical association between these two proteins. This disruption modulates the activity of several downstream signaling pathways.
Glucocorticoid Receptor (GR) Signaling
The FKBP51-Hsp90 complex is a key negative regulator of GR signaling. By binding to the Hsp90-GR complex, FKBP51 reduces the affinity of GR for its ligand (e.g., cortisol) and hinders its nuclear translocation.[2][14] Inhibition of the FKBP51-Hsp90 interaction releases this negative regulation, leading to enhanced GR sensitivity and a more efficient stress response feedback loop.
NF-κB Signaling Pathway
FKBP51 has been shown to interact with components of the NF-κB signaling pathway, a central regulator of inflammation.[1] The selective inhibitor SAFit2 has been demonstrated to reduce the activation of the NF-κB pathway, leading to decreased levels of pro-inflammatory cytokines and chemokines.[15] This suggests that inhibitors of the FKBP51-Hsp90 interaction may have anti-inflammatory properties.
Akt Signaling and Neurite Outgrowth
The FKBP51-Hsp90 complex also influences the Akt signaling pathway, which is crucial for cell survival and proliferation. Selective inhibition of FKBP51 with compounds like SAFit2 has been shown to enhance Akt signaling.[7] Furthermore, a significant cellular effect of selective FKBP51 inhibition is the promotion of neurite outgrowth in neuronal cells.[16][17] This effect is target-specific, as it is not observed in FKBP51-deficient neurons.[17]
Tau Pathology in Alzheimer's Disease
Emerging evidence implicates the FKBP51-Hsp90 complex in the pathogenesis of Alzheimer's disease by promoting the stability and aggregation of the tau protein.[1][18] The small molecule LA1011 has been shown to disrupt the Hsp90-FKBP51 interaction, suggesting a therapeutic avenue for reducing tau pathology.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FKBP51-Hsp90 interaction inhibitors. Below are representative protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Assess FKBP51-Hsp90 Interaction
This protocol is designed to determine if a test compound disrupts the interaction between FKBP51 and Hsp90 in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate HEK293T cells and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Immunoprecipitation: Clarify the cell lysates by centrifugation. Incubate the supernatant with an anti-FKBP51 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Hsp90 and FKBP51. Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate. A decrease in the amount of Hsp90 co-immunoprecipitated with FKBP51 in the presence of the inhibitor indicates disruption of the interaction.
Neurite Outgrowth Assay
This assay evaluates the effect of FKBP51-Hsp90 inhibitors on neuronal differentiation.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary hippocampal neurons) on poly-L-lysine coated plates or coverslips at a low density.[17]
-
Differentiation and Treatment: Induce differentiation (e.g., with retinoic acid for SH-SY5Y cells). Treat the cells with various concentrations of this compound or vehicle control.
-
Fixation and Staining: After a suitable incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker such as β-III tubulin.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and number per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin). An increase in neurite length in inhibitor-treated cells compared to control indicates a positive effect on neurite outgrowth.[17]
Glucocorticoid Receptor (GR) Translocation Assay
This assay assesses the ability of an inhibitor to restore GR nuclear translocation in the presence of high FKBP51 levels.
Protocol:
-
Cell Culture and Transfection: Culture cells with endogenous GR (e.g., HeLa) or transfect with a fluorescently tagged GR (e.g., RFP-GR).[19] Co-transfect with an FKBP51 expression vector to simulate high FKBP51 conditions.
-
Treatment: Treat the cells with a GR agonist (e.g., dexamethasone) in the presence or absence of the FKBP51-Hsp90 inhibitor.
-
Fixation and Staining: Fix the cells and stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the GR signal. An increase in the nuclear-to-cytoplasmic ratio of GR fluorescence in the presence of the inhibitor indicates restored nuclear translocation.[19]
Conclusion
This compound and other selective inhibitors of the FKBP51-Hsp90 protein-protein interaction represent a promising new class of therapeutic agents with potential applications in a wide range of diseases. Their ability to modulate key signaling pathways, including those involved in stress, inflammation, and neurodegeneration, underscores their therapeutic potential. Further research into the detailed pharmacology and preclinical efficacy of these compounds is warranted to translate these findings into novel treatments for patients.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Crystal Structure of the Hsp90-LA1011 Complex and the Mechanism by Which LA1011 May Improve the Prognosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of the FKBP51-Hsp90 complex in Alzheimer's disease: An emerging new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAFit2 reduces neuroinflammation and ameliorates nerve injury-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibitors of the FK506-binding protein 51 by induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The role of the FKBP51–Hsp90 complex in Alzheimer’s disease: An emerging new drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
The Impact of FKBP51-Hsp90-IN-1 on Glucocorticoid Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 51-kDa FK506-binding protein (FKBP51) is a critical co-chaperone in the heat shock protein 90 (Hsp90) machinery that modulates the activity of the glucocorticoid receptor (GR). As a potent inhibitor of GR function, FKBP51 has emerged as a significant therapeutic target for stress-related and metabolic disorders. This technical guide provides an in-depth analysis of FKBP51-Hsp90-IN-1, a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction. We will explore its mechanism of action, present quantitative data on its activity, and provide detailed experimental protocols for assessing its impact on GR signaling. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the modulation of the glucocorticoid signaling pathway.
Introduction: The Role of the FKBP51-Hsp90 Complex in Glucocorticoid Receptor Signaling
The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a pivotal role in a myriad of physiological processes, including stress response, metabolism, and inflammation. The proper folding and functional maturation of the GR are critically dependent on the molecular chaperone Hsp90 and a host of co-chaperones. Among these, FKBP51 is a key negative regulator of GR signaling.
In the unbound state, the GR resides in the cytoplasm as part of a multi-protein complex that includes Hsp90. FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminal MEEVD motif of Hsp90, positioning its FK1 domain to interact with the GR's ligand-binding domain. This interaction is thought to decrease the affinity of the GR for its corticosteroid ligands and impede its nuclear translocation upon ligand binding.
Furthermore, GR activation induces the transcription of the FKBP5 gene, creating a negative feedback loop that further dampens GR sensitivity. Consequently, inhibitors that disrupt the FKBP51-Hsp90 interaction are of significant interest as they can potentially restore GR sensitivity and offer therapeutic benefits in conditions characterized by GR resistance.
This compound: A Selective Inhibitor of the FKBP51-Hsp90 Interaction
This compound (also known as Compound D10) is a small molecule inhibitor designed to selectively disrupt the protein-protein interaction between FKBP51 and Hsp90. By targeting this interaction, this compound aims to dislodge FKBP51 from the GR-Hsp90 complex, thereby enhancing GR signaling.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound and a related compound, FKBP51-Hsp90-IN-2 (Compound E08), against the FKBP51-Hsp90 interaction. The data is sourced from a structure-based virtual screening study that identified these compounds[1].
| Compound | Target | IC50 (µM) | Selectivity (FKBP52/FKBP51) | Reference |
| This compound (Compound D10) | FKBP51-Hsp90 Interaction | 0.1 | - | [2] |
| FKBP51-Hsp90-IN-2 (Compound E08) | FKBP51-Hsp90 Interaction | 0.4 | 12.5-fold | [1][3] |
| FKBP52-Hsp90 Interaction | 5 | [1][3] |
Mechanism of Action
This compound functions by competitively inhibiting the binding of the TPR domain of FKBP51 to the C-terminal region of Hsp90. This disruption prevents the stable association of FKBP51 with the GR-Hsp90 heterocomplex. The expected downstream effects of this inhibition on GR signaling include:
-
Increased Ligand Binding Affinity: By removing the inhibitory influence of FKBP51, the GR is expected to exhibit a higher affinity for its natural and synthetic ligands.
-
Enhanced Nuclear Translocation: With FKBP51 dislodged, the GR, upon ligand binding, can more efficiently translocate to the nucleus.
-
Increased Transcriptional Activity: Once in the nucleus, the activated GR can more effectively modulate the transcription of its target genes.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the canonical GR signaling pathway and the inhibitory role of FKBP51.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing the impact of an FKBP51-Hsp90 inhibitor on GR signaling.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of FKBP51-Hsp90 Interaction Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform in vitro assays for the characterization of inhibitors targeting the interaction between FK506-Binding Protein 51 (FKBP51) and Heat Shock Protein 90 (Hsp90).
Introduction
The interaction between FKBP51 and Hsp90 is a critical component of cellular signaling pathways, particularly in the regulation of steroid hormone receptor function.[1][2] FKBP51, a co-chaperone, binds to Hsp90 via its tetratricopeptide repeat (TPR) domain.[1] This complex then associates with client proteins, such as the glucocorticoid receptor (GR), influencing their folding, stability, and activity.[2][3] Dysregulation of the FKBP51-Hsp90 interaction has been implicated in various stress-related disorders, making it an attractive target for therapeutic intervention.[2][4] The following protocols describe methods to identify and characterize inhibitors, such as a hypothetical "FKBP51-Hsp90-IN-1," that disrupt this protein-protein interaction.
Key Signaling Pathway
The interaction between FKBP51 and Hsp90 is a key regulatory node in cellular stress response and hormone signaling. Hsp90, a molecular chaperone, is essential for the conformational maturation and stability of numerous client proteins, including steroid hormone receptors and kinases.[5][6] FKBP51 modulates the activity of the Hsp90 chaperone machinery, often in a manner that affects the function of these client proteins.[2] Inhibition of the FKBP51-Hsp90 interaction can therefore restore the normal activity of downstream signaling pathways.
Caption: FKBP51-Hsp90 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Several in vitro methods can be employed to study the FKBP51-Hsp90 interaction and the effect of inhibitors. Below are detailed protocols for a Fluorescence Polarization (FP) assay and a co-immunoprecipitation (Co-IP) assay.
Fluorescence Polarization (FP) Binding Assay
This assay measures the disruption of the FKBP51-Hsp90 interaction by a small molecule inhibitor. It relies on the change in polarization of fluorescently labeled FKBP51 upon binding to the larger Hsp90 protein.
Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Cell-based Assay Guide for FKBP51-Hsp90-IN-1
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The FK506-binding protein 51 (FKBP51) is a co-chaperone of Heat Shock Protein 90 (Hsp90) that plays a critical role in various cellular processes, including steroid hormone receptor signaling, protein folding, and stress response.[1][2] The interaction between FKBP51 and Hsp90 is crucial for the regulation of these pathways, and its dysregulation has been implicated in several diseases, including stress-related disorders, cancer, and neurodegenerative diseases.[1][3] FKBP51-Hsp90-IN-1 is a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction, with a reported IC50 value of 0.1 μM.[4] This inhibitor provides a valuable tool for studying the functional consequences of disrupting the FKBP51-Hsp90 complex in a cellular context.
This guide provides detailed protocols for cell-based assays to characterize the activity of this compound. The primary assay described is a Glucocorticoid Receptor (GR) activity assay, as FKBP51 is a known modulator of GR signaling through its interaction with Hsp90.[2][5] Additionally, a protocol for Co-Immunoprecipitation (Co-IP) is included to directly assess the disruption of the FKBP51-Hsp90 interaction within the cell.
Signaling Pathways and Mechanism of Action
FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminal MEEVD motif of Hsp90.[3][6] This interaction is a key step in the cellular machinery that regulates the activity of various Hsp90 client proteins, including the glucocorticoid receptor (GR).[2] In the absence of a ligand, GR is part of a multi-protein complex that includes Hsp90 and FKBP51. The presence of FKBP51 in this complex is thought to maintain the receptor in a low-affinity state for its ligand.[5] Upon ligand binding, a conformational change is induced, leading to the dissociation of FKBP51 and the recruitment of other co-chaperones, ultimately resulting in the activation and nuclear translocation of the GR to regulate gene expression.[2]
This compound acts by directly interfering with the interaction between FKBP51 and Hsp90. This disruption is expected to alter the composition of the Hsp90-GR complex, leading to a modulation of GR activity. By preventing FKBP51 from binding to Hsp90, the inhibitor may promote a GR conformation that is more sensitive to its ligand, thereby enhancing GR-mediated gene transcription.
Experimental Protocols
Glucocorticoid Receptor (GR) Luciferase Reporter Assay
This assay measures the effect of this compound on GR-mediated gene transcription.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000
-
pGL4.36[luc2P/MMTV/Hygro] vector (MMTV-luciferase reporter)
-
pRL-TK vector (Renilla luciferase control)
-
pSG5-hGR (human GR expression vector)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM. Combine 100 ng of MMTV-luciferase reporter plasmid, 10 ng of pRL-TK control plasmid, and 50 ng of pSG5-hGR expression plasmid with Lipofectamine 2000 according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the transfection medium and replace it with 90 µL of serum-free DMEM.
-
Add 10 µL of the this compound dilutions to the respective wells.
-
Add 10 µL of dexamethasone to a final concentration of 10 nM (or a predetermined EC50 concentration) to all wells except the vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in GR activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 of this compound's effect on dexamethasone-induced GR activity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. FKBP51-Hsp90 Interaction-Deficient Mice Exhibit Altered Endocrine Stress Response and Sex Differences Under High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 6. Glucocorticoid Receptor Activates Poised FKBP51 Locus through Long-Distance Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Application Notes and Protocols for FKBP51-Hsp90-IN-1 in Cell Culture
For Research Use Only
Introduction
FKBP51 (FK506-binding protein 51) is a co-chaperone of Heat shock protein 90 (Hsp90) that plays a critical role in regulating various cellular processes, including steroid hormone receptor signaling, protein folding, and cell signaling.[1][2][3][4][5][6][7] The FKBP51-Hsp90 complex is a key modulator of the glucocorticoid receptor (GR) signaling pathway, where it is involved in a negative feedback loop.[1][2][3][5][8] Dysregulation of the FKBP51-Hsp90 interaction has been implicated in various diseases, including stress-related psychiatric disorders, cancer, and Alzheimer's disease.[1][2][9]
FKBP51-Hsp90-IN-1 is a small molecule inhibitor designed to disrupt the interaction between FKBP51 and Hsp90. By inhibiting this interaction, this compound can modulate the activity of Hsp90 client proteins, such as the GR, and affect downstream signaling pathways. These application notes provide a general guideline for determining the starting concentration of this compound in cell culture experiments.
Data Presentation
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific biological question being addressed. Researchers should perform a dose-response curve to determine the optimal concentration for their specific application. The following table provides a general starting point for concentration ranges based on common Hsp90 inhibitors.
| Parameter | Recommended Range | Notes |
| Starting Concentration for Dose-Response | 0.1 µM - 10 µM | A wider range (e.g., 0.01 µM to 100 µM) may be necessary for initial characterization. |
| Typical Effective Concentration (IC50/EC50) | 0.5 µM - 5 µM | This is an estimated range and should be experimentally determined. |
| Incubation Time | 24 - 72 hours | Time-course experiments are recommended to determine the optimal duration. |
| Vehicle Control | DMSO | The final concentration of DMSO should be kept consistent across all treatments and should not exceed 0.1% (v/v) to avoid solvent toxicity. |
Signaling Pathway
The FKBP51-Hsp90 complex is a critical component of the glucocorticoid receptor (GR) signaling pathway. In the absence of a glucocorticoid ligand, the GR resides in the cytoplasm in a complex with Hsp90 and other co-chaperones, including FKBP51. FKBP51 maintains the GR in a low-affinity state for its ligand. Upon ligand binding, FKBP51 is displaced by FKBP52, another Hsp90 co-chaperone, which facilitates the translocation of the GR to the nucleus. In the nucleus, the GR acts as a transcription factor to regulate the expression of target genes. One of the genes upregulated by GR is FKBP5, which encodes FKBP51, creating a negative feedback loop. Disruption of the FKBP51-Hsp90 interaction by this compound is expected to modulate this pathway.
FKBP51-Hsp90 Signaling Pathway in Glucocorticoid Receptor Regulation.
Experimental Protocols
The following are generalized protocols that should be adapted for specific cell lines and experimental goals.
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50). A common method is the MTT or MTS assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.02 µM to 20 µM). Prepare a 2x vehicle control (DMSO in complete medium).
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the 2x compound dilutions to the respective wells, resulting in a final 1x concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is to confirm the mechanism of action by assessing the degradation of known Hsp90 client proteins, such as GR or Akt.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., GR, Akt, FKBP51, Hsp90, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the predetermined IC50) and a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify changes in protein levels relative to the loading control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effect of this compound in cell culture.
Experimental workflow for this compound characterization.
Disclaimer: The provided protocols and concentration ranges are intended as a general guide. It is essential for researchers to optimize these conditions for their specific cell lines and experimental setups. The existence and properties of a specific molecule named "this compound" have been assumed for the purpose of these notes, based on the user's query. Independent verification of the compound's characteristics is strongly recommended.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the FKBP51–Hsp90 complex in Alzheimer’s disease: An emerging new drug target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation using FKBP51-Hsp90-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) and plays a critical role in various cellular processes, including protein folding, signal transduction, and the regulation of steroid hormone receptor function.[1] The interaction between FKBP51 and Hsp90 is crucial for these functions and has been implicated in several diseases, making it an attractive target for therapeutic intervention.[1] FKBP51-Hsp90-IN-1 is a small molecule inhibitor designed to disrupt the protein-protein interaction between FKBP51 and Hsp90.
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular environment.[2][3] This application note provides a detailed protocol for using this compound in a Co-IP experiment to investigate its effect on the FKBP51-Hsp90 complex. By treating cells with this inhibitor prior to immunoprecipitation of either FKBP51 or Hsp90, researchers can determine the extent to which the inhibitor disrupts their interaction.
Principle of the Assay
The Co-IP experiment is designed to isolate a specific protein (the "bait") from a cell lysate using an antibody, along with any proteins that are bound to it (the "prey"). In this application, either FKBP51 or Hsp90 can be used as the bait protein. Cells are first treated with this compound or a vehicle control. Following cell lysis, an antibody specific to the bait protein is added to the lysate to form an immune complex. This complex is then captured on protein A/G-conjugated beads. After washing away non-specific proteins, the bound proteins are eluted and analyzed by western blotting. A successful disruption of the FKBP51-Hsp90 interaction by the inhibitor will result in a reduced amount of the prey protein being co-immunoprecipitated with the bait protein in the inhibitor-treated sample compared to the vehicle-treated control.
Quantitative Data
The following table summarizes key quantitative data for the FKBP51-Hsp90 interaction and a relevant inhibitor.
| Parameter | Value | Notes |
| Inhibitor IC50 (FKBP51-Hsp90-IN-2) | 0.4 µM | Half-maximal inhibitory concentration for disrupting the FKBP51-Hsp90 interaction.[4] |
| Inhibitor IC50 (FKBP51-Hsp90-IN-2) | 5 µM | Half-maximal inhibitory concentration for disrupting the highly homologous FKBP52-Hsp90 interaction, indicating selectivity for FKBP51.[4] |
| Binding Affinity (ΔG) WT FKBP51-Hsp90 | -6.9 kcal mol⁻¹ | Predicted binding affinity for the wild-type human FKBP51 complexed with the Hsp90 MEEVD peptide.[5] |
| Dissociation Constant (Kd) WT FKBP51-Hsp90 | 8.8 x 10⁻⁶ M | Predicted dissociation constant for the wild-type human FKBP51 complexed with the Hsp90 MEEVD peptide.[5] |
| Binding Affinity (ΔG) Mutated FKBP51-Hsp90 | -5.7 kcal mol⁻¹ | Predicted binding affinity for a mutated (K352A and R356A) human FKBP51 complexed with the Hsp90 MEEVD peptide, showing reduced interaction.[5] |
| Dissociation Constant (Kd) Mutated FKBP51-Hsp90 | 7.0 x 10⁻⁵ M | Predicted dissociation constant for a mutated (K352A and R356A) human FKBP51 complexed with the Hsp90 MEEVD peptide, showing reduced interaction.[5] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293, HeLa, or other cell line endogenously expressing FKBP51 and Hsp90.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Primary Antibodies: Rabbit anti-FKBP51, Mouse anti-Hsp90 (for immunoprecipitation and western blotting).
-
Control Antibody: Rabbit or Mouse IgG.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[3][6][7]
-
Wash Buffer: Lysis buffer or PBS with 0.1% Tween-20.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Protocol
1. Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (a starting range of 3-30 µM is recommended) or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 4-24 hours).[4] The optimal concentration and incubation time should be determined empirically for your specific cell line and experimental conditions.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples with lysis buffer. A starting amount of 500-1000 µg of total protein per IP is recommended.
4. Pre-clearing the Lysate (Optional but Recommended):
-
To the normalized lysate, add 20-30 µL of protein A/G bead slurry.
-
Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack) and carefully transfer the supernatant to a new tube.
5. Immunoprecipitation:
-
To the pre-cleared lysate, add 1-5 µg of the primary antibody (e.g., anti-FKBP51 or anti-Hsp90).
-
As a negative control, add an equivalent amount of control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of protein A/G bead slurry to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the immune complexes.
6. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
-
Carefully remove the supernatant.
-
Resuspend the beads in 500-1000 µL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
7. Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the eluted proteins.
8. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against both the "bait" (e.g., FKBP51) and the "prey" (e.g., Hsp90) proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the results. A decrease in the band intensity of the co-immunoprecipitated protein in the inhibitor-treated sample compared to the vehicle control indicates disruption of the protein-protein interaction.
Visualizations
Caption: Co-Immunoprecipitation workflow with an inhibitor.
Caption: FKBP51 and Hsp90 in Glucocorticoid Receptor Signaling.
References
- 1. diva-portal.org [diva-portal.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FKBP51-Hsp90 Interaction-Deficient Mice Exhibit Altered Endocrine Stress Response and Sex Differences Under High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Probing the FKBP51-Hsp90 Chaperone Axis: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of the interaction between the co-chaperone FK506-binding protein 51 (FKBP51) and the heat shock protein 90 (Hsp90) machinery, with a focus on their client proteins. The methodologies outlined herein are essential for researchers in drug discovery and molecular biology aiming to elucidate the roles of these proteins in cellular signaling and disease.
Introduction
The 51 kDa FK506-binding protein (FKBP51) is a critical co-chaperone of the heat shock protein 90 (Hsp90) molecular chaperone complex. This complex is responsible for the proper folding, stability, and activity of a vast array of "client" proteins, many of which are key players in signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of the FKBP51-Hsp90 axis has been implicated in various pathologies, including cancer, stress-related disorders, and neurodegenerative diseases.
FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminal MEEVD motif of Hsp90. This interaction can modulate the chaperone's activity and influence the fate of Hsp90 client proteins, which include steroid hormone receptors (e.g., glucocorticoid receptor, androgen receptor), kinases (e.g., Akt), and the microtubule-associated protein Tau. Understanding the dynamics of the FKBP51-Hsp90-client protein complex is crucial for the development of targeted therapeutics.
Western blotting, particularly when combined with co-immunoprecipitation (Co-IP), is a powerful and widely used technique to study these protein-protein interactions. This document provides a detailed protocol for performing Co-IP followed by Western blot analysis to detect the FKBP51-Hsp90-client protein complex.
Quantitative Data on Protein Interactions
The binding affinities between components of the FKBP51-Hsp90 machinery are crucial for understanding the regulation of this system. While comprehensive quantitative data for all client proteins is an ongoing area of research, the following table summarizes available binding affinity data.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Binding Affinity (ΔG) | Reference |
| Human FKBP51 (WT) - Hsp90 MEEVD peptide | Prediction | 8.8 x 10⁻⁶ M | -6.9 kcal/mol | [1] |
| Human FKBP51 (K352A/R356A mutant) - Hsp90 MEEVD peptide | Prediction | 7.0 x 10⁻⁵ M | -5.7 kcal/mol | [1] |
| p23 - FKBP51 | Isothermal Titration Calorimetry | ~67 µM | Not Reported | [2] |
Note: The interaction between FKBP51 and client proteins like the glucocorticoid receptor (GR), androgen receptor (AR), Akt, and Tau has been extensively documented, though specific dissociation constants are not always available in a comparative format.[3][4][5][6] The interaction with Akt is known to occur both directly via the FK1 domain of FKBP51 and indirectly through the Hsp90 complex.[5] Similarly, FKBP51 directly interacts with the proline-rich and repeat domains of Tau.[2]
Signaling Pathway and Experimental Workflow
The interplay between FKBP51, Hsp90, and their client proteins is a dynamic process central to cellular homeostasis. The following diagrams illustrate the key signaling interactions and the experimental workflow for their investigation.
FKBP51-Hsp90 Signaling Pathway
Co-IP and Western Blot Workflow
Experimental Protocols
Co-Immunoprecipitation (Co-IP) and Western Blot Analysis of the FKBP51-Hsp90-Client Protein Complex
This protocol describes the immunoprecipitation of an endogenous protein to identify its binding partners.
A. Materials
-
Cell Lines: Select a cell line known to express FKBP51, Hsp90, and the client protein of interest.
-
Antibodies:
-
IP-grade primary antibody against the "bait" protein (e.g., anti-FKBP51 or anti-Hsp90).
-
Western blot-grade primary antibodies against the "prey" proteins (e.g., anti-Hsp90, anti-FKBP51, and anti-client protein).
-
Appropriate HRP-conjugated secondary antibodies.
-
-
Buffers and Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
BCA Protein Assay Kit.
-
Reagents for SDS-PAGE and Western blotting (acrylamide, SDS, Tris, glycine, PVDF or nitrocellulose membrane, blocking buffer, TBST, ECL substrate).
-
B. Protocol
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold non-denaturing lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a sufficient amount of lysate (e.g., 500 µg - 1 mg), add Protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the IP-grade primary antibody (e.g., anti-FKBP51) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove as much of the wash buffer as possible.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunocomplexes and denature the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the eluted samples and a portion of the initial lysate (input control) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies (e.g., anti-Hsp90, anti-FKBP51, anti-client protein) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Analyze the bands to confirm the presence of the co-immunoprecipitated proteins. The presence of Hsp90 and the client protein in the FKBP51 immunoprecipitate (and vice versa) indicates an interaction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay of p23 with FKBP51 and their chaperone complex in regulating tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InterAKTions with FKBPs--mutational and pharmacological exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FKBP51-Hsp90-IN-1 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 51 (FKBP51) is a co-chaperone of Heat shock protein 90 (Hsp90) that has emerged as a significant therapeutic target for stress-related psychiatric disorders and neurodegenerative diseases.[1][2][3][4][5] FKBP51, in complex with Hsp90, regulates the activity of various client proteins, including the glucocorticoid receptor (GR), and has been implicated in neuronal development and function.[2][4][5][6] Inhibition of the FKBP51-Hsp90 interaction is a promising strategy to promote neuroplasticity and stress resilience.[7][8] This document provides detailed application notes and protocols for the use of a representative FKBP51-Hsp90 inhibitor, herein referred to as FKBP51-Hsp90-IN-1, in primary neuron cultures. The protocols are based on published research with selective FKBP51 inhibitors such as SAFit1 and SAFit2.[7][8][9]
Mechanism of Action of FKBP51 Inhibition
FKBP51, as a co-chaperone for Hsp90, is involved in numerous signaling pathways.[8] It typically exerts an inhibitory effect on the signaling of steroid hormone receptors, like the glucocorticoid receptor.[3][10] The inhibitor this compound is designed to disrupt the interaction between FKBP51 and Hsp90, which can lead to a variety of downstream effects.[4][5][8] One of the key consequences of FKBP51 inhibition in neurons is the promotion of neurite outgrowth and branching.[7][9] While the precise downstream signaling cascade is an active area of research, it is understood that disrupting the FKBP51/Hsp90 complex can modulate the activity of kinases such as Akt and GSK3, which are involved in neuronal polarization and growth.[8]
Data Presentation: Effects of FKBP51 Inhibition on Primary Neurons
The following tables summarize quantitative data from studies using selective FKBP51 inhibitors in primary hippocampal neuron cultures. These results demonstrate the dose-dependent effects on neurite growth and branching.
Table 1: Effect of SAFit1 on Neurite Outgrowth in Primary Hippocampal Neurons
| Concentration | Mean Neurite Length (% of Control) | Reference |
| 100 nM | ~150% | [9] |
Data are approximated from graphical representations in the cited literature.
Table 2: Dose-Dependent Effect of SAFit2 on Neurite Length and Nodes in Primary Hippocampal Neurons
| Treatment | Concentration | Mean Neurite Length (µm) | Mean Number of Nodes | Reference |
| DMSO (Control) | 0.1% | ~100 | ~10 | [7] |
| SAFit2 | 10 nM | ~120 | ~12 | [7] |
| SAFit2 | 100 nM | ~150 | ~15 | [7] |
| SAFit2 | 500 nM | ~170 | ~18 | [7] |
| BDNF (Positive Control) | 40 ng/mL | ~140 | ~14 | [7] |
Data are approximated from graphical representations in the cited literature.
Table 3: Effect of SAFit2 on Neuronal Differentiation of Hippocampal Neural Progenitor Cells
| Treatment | Concentration | Secondary Ramifications per Neuron | Tertiary Ramifications per Neuron | Reference |
| DMSO (Control) | 0.1% | Baseline | Baseline | [8] |
| SAFit2 | 10 nM | Significantly Increased | Significantly Increased | [8] |
| SAFit2 | 100 nM | Significantly Increased | Significantly Increased | [8] |
The study reported statistically significant increases (p < 0.01) for both concentrations compared to the DMSO control.[8]
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons from embryonic day 18 (E18) mouse or rat pups.[11][12]
Materials:
-
E18 pregnant mouse or rat
-
Hibernate-A medium
-
Papain digestion system (or Trypsin)
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Dissection:
-
Digestion:
-
Transfer the hippocampi to a papain solution and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Carefully remove the papain solution and wash the tissue three times with Hibernate-A medium.
-
-
Dissociation:
-
Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is achieved.[11]
-
-
Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated surfaces at a desired density (e.g., 50,000 cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
-
Maintenance:
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed medium.
-
Continue to replace half of the medium every 3-4 days. Neurons are typically ready for experimental use after 3-7 days in vitro (DIV).
-
Protocol 2: Application of this compound
Materials:
-
Primary neuron cultures (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Pre-warmed neuronal culture medium
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the inhibitor in pre-warmed culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 500 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Treatment:
-
At the desired DIV (e.g., DIV 3), carefully remove half of the medium from the cultured neurons.
-
Add the medium containing the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the treated neurons for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
Post-Treatment Analysis:
-
Following incubation, the neurons can be processed for various downstream analyses, such as immunocytochemistry, Western blotting, or functional assays.
-
Protocol 3: Immunocytochemistry for Neuronal Morphology
Materials:
-
Treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-β-III-tubulin for neurites, anti-MAP2 for dendrites)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[13]
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[13]
-
-
Antibody Staining:
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Analysis:
-
Quantify neurite length, number of branches, and other morphological parameters using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevan" by Jonathan J. Sabbagh, Ricardo A. Cordova et al. [digitalcommons.usf.edu]
- 6. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Proximity Ligation Assay for FKBP51-Hsp90 Interaction with Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between the FK506-binding protein 51 (FKBP51) and the heat shock protein 90 (Hsp90) is a critical component of cellular signaling pathways, particularly in the regulation of steroid hormone receptor function, such as the glucocorticoid receptor (GR).[1] FKBP51, a co-chaperone of Hsp90, is implicated in various stress-related and metabolic disorders. The FKBP51-Hsp90 complex plays a significant role in the cellular stress response and its dysregulation is associated with numerous diseases. Consequently, this protein-protein interaction has emerged as a promising therapeutic target.
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique used to visualize and quantify protein-protein interactions in situ. This method allows for the detection of endogenous protein interactions within the cellular environment, providing valuable insights into the efficacy of potential inhibitors. This application note provides a detailed protocol for the use of PLA to study the FKBP51-Hsp90 interaction and to assess the effect of a specific inhibitor on this complex.
Signaling Pathway
The FKBP51-Hsp90 interaction is a key regulatory point in the glucocorticoid receptor (GR) signaling cascade. In an unbound state, the GR resides in the cytoplasm in a complex with Hsp90 and other co-chaperones, including FKBP51. The presence of FKBP51 in this complex reduces the affinity of the GR for its ligand (e.g., cortisol). Upon ligand binding, FKBP51 is displaced, allowing for a conformational change in the GR, its translocation to the nucleus, and subsequent regulation of target gene expression. This negative feedback loop is crucial for maintaining homeostasis of the stress response.[1]
Experimental Workflow
The Proximity Ligation Assay for detecting the FKBP51-Hsp90 interaction involves a series of steps starting from cell culture and treatment, followed by immunocytochemistry using primary and PLA probe antibodies, ligation and amplification of the signal, and finally, imaging and quantification.
Experimental Protocols
This protocol is adapted for a chamber slide format and is based on the use of a commercial PLA kit, such as the Duolink® In Situ PLA reagents.
Materials:
-
Cells: Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line.
-
Primary Antibodies:
-
PLA Kit: Duolink® In Situ PLA Kit (or similar) containing:
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Blocking Solution
-
Antibody Diluent
-
Ligation-Ligase solution
-
Amplification-Polymerase solution
-
Wash Buffers
-
Mounting Medium with DAPI
-
-
Reagents for Cell Culture and Immunocytochemistry:
-
Cell culture medium (e.g., DMEM) with supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
-
Equipment:
-
Chamber slides or coverslips
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ)
-
Protocol:
-
Cell Seeding and Culture:
-
Seed MEFs onto chamber slides at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate cells at 37°C in a 5% CO2 incubator overnight.
-
-
Inhibitor Treatment:
-
Prepare a dilution series of the FKBP51-Hsp90 inhibitor (e.g., SAFit2) in cell culture medium.
-
Remove the medium from the cells and add the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Blocking:
-
Add the blocking solution from the PLA kit to each chamber and incubate in a humidity chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-FKBP51 at 1:300 and mouse anti-Hsp90 at 1:300) in the antibody diluent provided in the kit.[2]
-
Remove the blocking solution and add the primary antibody solution to each chamber.
-
Incubate overnight at 4°C in a humidity chamber.
-
-
PLA Probe Incubation:
-
Wash the slides twice for 5 minutes each with Wash Buffer A.
-
Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in the antibody diluent.
-
Add the PLA probe solution to each chamber and incubate for 1 hour at 37°C in a humidity chamber.
-
-
Ligation:
-
Wash the slides twice for 5 minutes each with Wash Buffer A.
-
Prepare the ligation solution by diluting the Ligation Buffer 1:5 in high-purity water and then adding the Ligase to a 1:40 dilution.
-
Add the ligation solution to each chamber and incubate for 30 minutes at 37°C in a humidity chamber.
-
-
Amplification:
-
Wash the slides twice for 2 minutes each with Wash Buffer A.
-
Prepare the amplification solution by diluting the Amplification Buffer 1:5 in high-purity water and then adding the Polymerase to a 1:80 dilution.
-
Add the amplification solution to each chamber and incubate for 100 minutes at 37°C in a humidity chamber.
-
-
Final Washes and Mounting:
-
Wash the slides twice for 10 minutes each with Wash Buffer B.
-
Wash for 1 minute with 0.01x Wash Buffer B.
-
Mount the slides with a coverslip using the mounting medium containing DAPI.
-
-
Imaging and Quantification:
-
Image the slides using a fluorescence microscope. Capture images of the DAPI stain (nuclei) and the PLA signal.
-
Quantify the number of PLA signals per cell using image analysis software. The number of PLA dots can be divided by the number of nuclei to normalize the data.[2]
-
Data Presentation
The following table summarizes hypothetical quantitative data from a PLA experiment investigating the dose-dependent effect of the inhibitor SAFit2 on the FKBP51-Hsp90 interaction. The data is presented as the average number of PLA signals per cell, normalized to the vehicle control.
| Inhibitor Concentration (nM) | Average PLA Signals per Cell | % Inhibition |
| 0 (Vehicle) | 100 ± 8 | 0% |
| 1 | 85 ± 7 | 15% |
| 10 | 52 ± 6 | 48% |
| 100 | 23 ± 4 | 77% |
| 1000 | 11 ± 3 | 89% |
Data are represented as mean ± standard deviation.
Conclusion
The Proximity Ligation Assay is a robust and sensitive method for studying the FKBP51-Hsp90 protein-protein interaction in a cellular context. This application note provides a comprehensive protocol for performing this assay and for evaluating the efficacy of potential inhibitors. The ability to quantify the disruption of this interaction in situ makes PLA a valuable tool for drug discovery and for elucidating the molecular mechanisms underlying FKBP51-Hsp90 signaling.
References
- 1. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP51-Hsp90 Interaction-Deficient Mice Exhibit Altered Endocrine Stress Response and Sex Differences Under High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FKBP51-Hsp90-IN-1 Treatment in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding protein 51 (FKBP51) and Heat shock protein 90 (Hsp90) are key molecular chaperones implicated in cellular stress responses, protein folding, and signal transduction. In the context of cancer, particularly neuroblastoma, the FKBP51-Hsp90 complex plays a crucial role in stabilizing oncoproteins and promoting tumor cell survival and proliferation.[1][2] FKBP51, a co-chaperone of Hsp90, can modulate the activity of Hsp90 and its client proteins, which include critical signaling molecules involved in cancer progression.[1][3]
This document provides detailed application notes and protocols for the characterization of a novel inhibitor, FKBP51-Hsp90-IN-1 , in the SH-SY5Y human neuroblastoma cell line. This inhibitor is designed to disrupt the FKBP51-Hsp90 protein-protein interaction, leading to the destabilization of Hsp90 client proteins and subsequent induction of apoptosis in cancer cells. The following protocols and data are provided as a representative guide for the evaluation of this and similar compounds.
Data Presentation
The following tables summarize representative quantitative data from experiments conducted with this compound in SH-SY5Y cells.
Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 0.5 | 82.1 ± 6.3 |
| 1.0 | 65.7 ± 4.9 |
| 5.0 | 41.3 ± 3.8 |
| 10.0 | 25.8 ± 2.5 |
| 25.0 | 12.4 ± 1.9 |
Table 2: Induction of Apoptosis by this compound in SH-SY5Y Cells (Annexin V/PI Staining)
| Treatment (24 hours) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD, n=3) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD, n=3) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (5 µM) | 28.7 ± 3.1 | 15.4 ± 2.2 |
Table 3: Effect of this compound on Protein Expression Levels in SH-SY5Y Cells (Western Blot Densitometry)
| Target Protein | Treatment (24 hours) | Relative Protein Expression (Fold Change vs. Vehicle) (Mean ± SD, n=3) |
| p-Akt (Ser473) | This compound (5 µM) | 0.35 ± 0.08 |
| Total Akt | This compound (5 µM) | 0.41 ± 0.09 |
| Cleaved Caspase-3 | This compound (5 µM) | 4.2 ± 0.5 |
| Bcl-2 | This compound (5 µM) | 0.48 ± 0.06 |
| FKBP51 | This compound (5 µM) | 1.1 ± 0.2 (No significant change) |
| Hsp90 | This compound (5 µM) | 0.9 ± 0.1 (No significant change) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound action in neuroblastoma cells.
Caption: Workflow for evaluating the effects of this compound on SH-SY5Y cells.
Experimental Protocols
SH-SY5Y Cell Culture
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach approximately 80% confluency using 0.25% Trypsin-EDTA for detachment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control SH-SY5Y cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Treated and control SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-Bcl-2, anti-FKBP51, anti-Hsp90, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions by immunoprecipitating a protein of interest along with its binding partners.
-
Materials:
-
SH-SY5Y cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody (e.g., anti-FKBP51 or anti-Hsp90)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FKBP51) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-Hsp90).
-
References
Troubleshooting & Optimization
FKBP51-Hsp90-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective FKBP51-Hsp90 protein-protein interaction inhibitor, FKBP51-Hsp90-IN-1 (also known as Compound D10)[1][2][3].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the protein-protein interaction between FK506-binding protein 51 (FKBP51) and Heat shock protein 90 (Hsp90).[1][2][3] It has an IC50 value of 0.1 μM for FKBP51.[1][2][3] By disrupting this interaction, the inhibitor can be used to study the roles of the FKBP51-Hsp90 complex in various cellular processes. This complex is implicated in stress-related diseases, Alzheimer's disease, and metabolic disorders.[2][3]
Q2: What are the primary challenges when working with this compound?
A2: Due to its hydrophobic nature, a common challenge with this compound, like many small molecule Hsp90 inhibitors, is its limited aqueous solubility.[4] This can lead to precipitation in aqueous buffers and cell culture media if not handled correctly. Proper solubilization and handling are critical for reproducible experimental results.
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitate Formation in Stock Solution
-
Question: I dissolved this compound in DMSO, but I see solid particles or cloudiness. What should I do?
-
Answer:
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes and vortex gently. This can help dissolve any precipitate that has formed.
-
Sonication: If warming is ineffective, briefly sonicate the solution in a water bath.
-
Check Concentration: Ensure you have not exceeded the solubility limit in DMSO. If necessary, prepare a more dilute stock solution.
-
Solvent Quality: Use anhydrous, high-purity DMSO to avoid introducing water, which can reduce solubility.
-
Issue 2: Precipitation in Cell Culture Media
-
Question: My compound precipitates when I add it to the cell culture medium. How can I prevent this?
-
Answer:
-
Serial Dilution: Prepare intermediate dilutions of your DMSO stock solution in culture medium before adding it to the final cell culture plate. This gradual decrease in DMSO concentration can prevent the compound from crashing out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to minimize solvent toxicity and solubility issues.[4]
-
Pre-warm Media: Add the inhibitor to pre-warmed (37°C) culture medium and mix gently but thoroughly.
-
Serum Concentration: In some cases, the presence of serum in the media can affect compound solubility. Consider the serum percentage when troubleshooting.
-
Issue 3: Inconsistent or No Biological Effect
-
Question: I am not observing the expected biological effect of the inhibitor in my experiments. What could be the reason?
-
Answer:
-
Solubility and Bioavailability: The most common reason is poor solubility leading to a lower effective concentration than intended. Re-evaluate your solubilization and dilution protocol.
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Cell Type and Density: The expression levels of FKBP51 and Hsp90 can vary between cell types. Confirm that your cell model is appropriate. Cell density can also influence the apparent potency of an inhibitor.
-
Duration of Treatment: The optimal incubation time for observing an effect may vary. Consider performing a time-course experiment.
-
Target Engagement: To confirm the inhibitor is active in your cells, you can perform a co-immunoprecipitation experiment to assess the disruption of the FKBP51-Hsp90 interaction.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Estimated) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL | Use with caution, may have lower stability. |
| Water | Insoluble | Not recommended for direct dissolution. |
| PBS (pH 7.2) | Insoluble | Not recommended for direct dissolution. |
Note: These are estimated values based on typical characteristics of similar compounds. Always perform a small-scale test to confirm solubility before preparing large volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the required amount of the compound. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol , you would need 0.45 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
-
Protocol 2: Cell Treatment for In Vitro Assays
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
-
Cells plated in a suitable format (e.g., 96-well plate)
-
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Add the appropriate volume of the final intermediate dilution to your cells. For instance, add 10 µL of a 100 µM solution to 990 µL of media in a well to get a final concentration of 1 µM.
-
Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired period before proceeding with your downstream analysis.
-
Visualizations
Signaling Pathway and Mechanism of Inhibition
References
Technical Support Center: Optimizing FKBP51-Hsp90-IN-1 Concentration
Welcome to the technical support center for optimizing the use of FKBP51-Hsp90-IN-1, a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the protein-protein interaction between FK506-Binding Protein 51 (FKBP51) and Heat shock protein 90 (Hsp90).[1][2] FKBP51 is a co-chaperone that, in complex with Hsp90, regulates the activity of the glucocorticoid receptor (GR).[3][4] Specifically, the FKBP51-Hsp90 complex decreases the affinity of GR for its ligand (e.g., cortisol) and slows its translocation into the nucleus, thereby inhibiting GR signaling.[3][5] By disrupting the FKBP51-Hsp90 interaction, this compound is expected to restore GR sensitivity and signaling.
Q2: What are the primary applications of inhibiting the FKBP51-Hsp90 interaction?
A2: The FKBP51-Hsp90 complex is implicated in a variety of cellular processes and diseases. High levels of FKBP51 are associated with GR resistance, which is linked to stress-related disorders such as depression and post-traumatic stress disorder (PTSD).[3][4] Therefore, inhibitors of this interaction are being investigated as potential therapeutics for these conditions.[6] Additionally, the complex is involved in other conditions like Alzheimer's disease and metabolic disorders, making it a target of broad interest.[1][7]
Q3: What is a good starting concentration for this compound in cell-based assays?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound against FKBP51 is 0.1 µM (100 nM) in biochemical assays.[1][2] For cell-based assays, a common practice is to start with a concentration range that is 10- to 100-fold higher than the biochemical IC50 to account for factors like cell permeability and stability.[8] Therefore, a starting range of 1 µM to 10 µM is recommended for initial experiments. A dose-response curve should always be performed to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store stock solutions of this compound?
A4: Like most small molecule inhibitors, this compound should be dissolved in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[9] This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[10] For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture is non-toxic to your cells, typically below 0.5%.[10]
Troubleshooting Guides
Issue 1: No or weak effect of this compound is observed.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 50 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Inhibitor is not cell-permeable. | While many small molecules are cell-permeable, this should be verified. If permeability is an issue, consider alternative delivery methods or inhibitors with known cell permeability.[8] |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to stimulation (e.g., with a glucocorticoid like dexamethasone) is critical. Optimize the pre-incubation time with the inhibitor before adding the stimulus. |
| Inhibitor has degraded. | Prepare a fresh stock solution from a reputable source. Ensure proper storage conditions are maintained.[10] Test the activity of the inhibitor in a cell-free biochemical assay if possible. |
| Target engagement is not achieved. | Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm that the inhibitor is binding to FKBP51 inside the cells.[11] |
Issue 2: High levels of cell toxicity or death are observed.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. Use concentrations well below this range for your experiments.[10] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent effects.[10] |
| Off-target effects. | High concentrations of inhibitors can lead to off-target effects.[10] Use the lowest effective concentration determined from your dose-response curve. Consider using a more selective inhibitor if available. |
| Prolonged exposure. | Reduce the incubation time with the inhibitor. Determine the minimum time required to achieve the desired biological effect. |
Data Presentation
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Target | FKBP51-Hsp90 Protein-Protein Interaction | [1][2] |
| IC50 (against FKBP51) | 0.1 µM | [1][2] |
| Molecular Weight | Data not available in search results | |
| Formulation | Data not available in search results |
Table 2: Recommended Starting Concentrations for Experiments
| Assay Type | Recommended Starting Range | Notes |
| Biochemical Assays (e.g., FP, ITC) | 0.01 µM - 10 µM | Center the range around the known IC50 value. |
| Cell-Based Assays (e.g., Reporter Assays) | 0.1 µM - 20 µM | Must be optimized for each cell line. |
| Animal Studies | Requires further in vivo pharmacokinetic and pharmacodynamic studies. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Disruption of the FKBP51-Hsp90 Complex
This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between FKBP51 and Hsp90 in a cellular context.
Materials:
-
Cells expressing endogenous or overexpressed tagged FKBP51.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against FKBP51 or the tag.
-
Protein A/G magnetic beads.
-
Antibody against Hsp90 for Western blotting.
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 4-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with the anti-FKBP51 antibody for 2-4 hours at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Hsp90 antibody. A decrease in the Hsp90 signal in the inhibitor-treated samples indicates disruption of the complex.
Protocol 2: Glucocorticoid Receptor (GR) Activity Luciferase Reporter Assay
This assay measures the effect of this compound on GR transcriptional activity.
Materials:
-
A cell line suitable for transfection (e.g., HEK293T).
-
A luciferase reporter plasmid containing a glucocorticoid response element (GRE).
-
A plasmid for constitutive expression of a control reporter (e.g., Renilla luciferase).
-
Transfection reagent.
-
This compound.
-
Dexamethasone (B1670325) (a GR agonist).
-
Dual-luciferase reporter assay system.
Procedure:
-
Co-transfect cells with the GRE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a fixed concentration of dexamethasone (e.g., 100 nM).
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Normalize the GRE-luciferase activity to the control Renilla luciferase activity. An increase in normalized luciferase activity in the inhibitor-treated cells suggests a restoration of GR function.
Visualizations
Caption: Signaling pathway of Glucocorticoid Receptor (GR) modulation by FKBP51 and Hsp90.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Investigating Potential Off-Target Effects of FKBP51-Hsp90-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals utilizing FKBP51-Hsp90-IN-1. It provides essential information, troubleshooting guidance, and detailed protocols to help identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is designed as a dual inhibitor, targeting both the FK506-binding protein 51 (FKBP51) and the heat shock protein 90 (Hsp90). FKBP51 is a co-chaperone that modulates the function of Hsp90, which is crucial for the stability and activity of numerous client proteins involved in signal transduction, cell cycle control, and transcriptional regulation.[1][2][3] The intended on-target effect is the disruption of the FKBP51-Hsp90 complex and the inhibition of Hsp90's chaperone activity, leading to the degradation of Hsp90 client proteins and modulation of downstream signaling pathways.[1][4]
Q2: What are the potential off-target effects I should be aware of when using a dual FKBP51-Hsp90 inhibitor?
A2: Due to the multifaceted roles of both FKBP51 and Hsp90, a dual inhibitor may have a broad range of on-target and off-target effects.[4] Potential off-target effects can arise from the inhibitor binding to unintended proteins or from the pleiotropic consequences of inhibiting these two central cellular regulators.[4] Key areas of concern include:
-
Broad Kinase Inhibition: Hsp90 inhibitors are known to have off-target effects on various kinases due to structural similarities in ATP-binding pockets.[5][6]
-
Induction of the Heat Shock Response: Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1) and the subsequent upregulation of other heat shock proteins, such as Hsp70, which can have cytoprotective effects.[1][4][5]
-
Effects on DNA Damage Response Pathways: Hsp90 is involved in the stability of proteins critical for DNA repair, so its inhibition can affect these pathways.[5]
-
Modulation of Glucocorticoid Receptor (GR) Signaling: FKBP51 is a key regulator of GR sensitivity.[7][8][9] Inhibition of FKBP51 may lead to unintended alterations in glucocorticoid signaling.
-
Neurological and Psychiatric Effects: FKBP51 has been implicated in the pathophysiology of stress-related psychiatric disorders.[7][8][9][10]
Q3: My cells are showing significant toxicity at concentrations where I don't see the expected on-target effects. Could this be due to off-targets?
A3: Yes, this is a strong possibility. Significant cytotoxicity in the absence of clear on-target engagement is a common indicator of off-target effects.[11][12] It is crucial to perform dose-response experiments to determine the therapeutic window of this compound in your specific cellular model.
Q4: How can I experimentally distinguish between on-target and off-target effects?
A4: Several experimental strategies can help you differentiate between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: If a different class of Hsp90 or FKBP51 inhibitor produces the same phenotype, it is more likely to be an on-target effect.[5][12]
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of FKBP51 and/or Hsp90.[5]
-
Rescue Experiments: Overexpression of a specific Hsp90 client protein may rescue the on-target effects of the inhibitor. If the phenotype persists, it may be an off-target effect.[5]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to FKBP51 and Hsp90 in a cellular context.[6][11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| Inconsistent results between experiments. | Compound instability, variability in cell culture.[11] | Prepare fresh stock solutions of the inhibitor for each experiment. Ensure consistent cell passage number, confluency, and media composition. |
| No degradation of Hsp90 client proteins. | Insufficient drug concentration, poor cell permeability, drug efflux, long client protein half-life.[11] | Perform a dose-response and time-course experiment. Consider using cell lines with lower expression of drug efflux pumps like P-glycoprotein. |
| Unexpected changes in protein phosphorylation. | Off-target kinase inhibition.[5] | Perform a broad-panel kinase screen to identify specific off-target kinases. Use the lowest effective concentration of the inhibitor. |
| Increased expression of Hsp70. | On-target inhibition of Hsp90 leading to heat shock response.[1][5] | This is an expected on-target effect of Hsp90 inhibition. Use the lowest effective concentration to minimize this response if it confounds your experimental readout. |
| Alterations in glucocorticoid-responsive gene expression. | On-target inhibition of FKBP51 affecting GR signaling.[7][8] | This is a potential on-target effect. Quantify the expression of known GR target genes to characterize this effect. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify the binding of this compound to FKBP51 and Hsp90 in intact cells.[6]
Methodology:
-
Cell Treatment: Treat cultured cells with either a vehicle control or this compound at various concentrations.
-
Heating: Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[12]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble FKBP51 and Hsp90 using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Inhibition
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases.
-
Assay Principle: The service will perform in vitro activity assays for each kinase in the presence of a fixed concentration of your inhibitor (e.g., 1 µM).
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Potent off-target interactions (e.g., >50% inhibition) should be further validated.
Protocol 3: Genetic Knockdown using siRNA to Validate On-Target Phenotype
Objective: To determine if the observed cellular phenotype is a direct result of FKBP51 or Hsp90 inhibition.
Methodology:
-
siRNA Transfection: Transfect cells with siRNAs targeting FKBP51, Hsp90 (or a specific isoform), or a non-targeting control siRNA.
-
Protein Level Confirmation: After 48-72 hours, confirm the knockdown of the target proteins by Western blotting.
-
Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay) on the knockdown cells and compare the results to cells treated with this compound.
-
Interpretation: If the phenotype of the genetic knockdown recapitulates the phenotype observed with the inhibitor, it provides strong evidence for an on-target effect.
Visualizing Key Pathways and Workflows
References
- 1. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. A New Anti-Depressive Strategy for the Elderly: Ablation of FKBP5/FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of FKBP51-Hsp90 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the cytotoxicity of small molecule inhibitors targeting the FKBP51-Hsp90 protein-protein interaction, exemplified by the hypothetical inhibitor "IN-1". The guidance provided is based on established principles for small molecule inhibitors and publicly available data on FKBP51 and Hsp90 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of an FKBP51-Hsp90 inhibitor like IN-1?
A1: An inhibitor of the FKBP51-Hsp90 interaction is expected to disrupt the cellular functions regulated by this complex. FKBP51 is a co-chaperone that modulates the activity of the molecular chaperone Hsp90. Their interaction influences several signaling pathways.[1][2][3] Therefore, on-target effects may include:
-
Modulation of Steroid Hormone Receptor Signaling: FKBP51 is a known regulator of glucocorticoid receptor (GR) activity.[2][4] Inhibition of its interaction with Hsp90 could alter GR sensitivity and downstream gene expression.
-
Alteration of AKT Signaling: FKBP51 can act as a scaffold protein to regulate AKT phosphorylation.[5][6] Disruption of the FKBP51-Hsp90 complex may therefore impact cell survival and proliferation pathways controlled by AKT.
-
Impact on NF-κB Signaling: FKBP51 has been shown to regulate the NF-κB pathway, which is involved in inflammation and cell survival.[1][6][7]
-
Induction of Apoptosis: By disrupting the chaperoning of client proteins essential for cancer cell survival, such as AKT and mutant p53, Hsp90 inhibitors can induce apoptosis.[8]
Q2: What are the potential causes of cytotoxicity observed with FKBP51-Hsp90-IN-1?
A2: Cytotoxicity can arise from both on-target and off-target effects of the inhibitor.
-
On-Target Cytotoxicity: The intended mechanism of action, such as the induction of apoptosis in cancer cells by disrupting critical survival pathways, can be a source of cytotoxicity.
-
Off-Target Cytotoxicity: The inhibitor may interact with other proteins or cellular components, leading to unintended toxic effects. Common off-target effects of small molecule inhibitors include:
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target effects is crucial for inhibitor validation.[11] Several experimental approaches can be employed:
-
Use of Structurally Unrelated Inhibitors: If a different class of FKBP51-Hsp90 inhibitor produces the same phenotype, it is more likely to be an on-target effect.[10]
-
Genetic Knockdown/Knockout: Comparing the phenotype induced by the inhibitor with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of FKBP51 or Hsp90 can help validate the target.[10]
-
Rescue Experiments: Overexpression of a specific client protein of the FKBP51-Hsp90 complex might rescue the on-target effects of the inhibitor. If the cytotoxic phenotype persists, it may be due to off-target effects.[10]
-
Dose-Response Correlation: The effective concentration of the inhibitor in cellular assays should correlate with its biochemical potency (e.g., IC50) for the FKBP51-Hsp90 interaction. A significant discrepancy may suggest off-target effects.[11]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Strategy |
| Off-target effects | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity.[10] 2. Reduce treatment duration: Use the shortest possible incubation time to observe the on-target effect.[10] 3. Use orthogonal validation: Confirm the phenotype with a structurally unrelated inhibitor targeting the same complex.[11] 4. Perform kinome scanning or proteomic profiling: Identify potential off-target binding partners.[10] |
| On-target toxicity in sensitive cell lines | 1. Select a less sensitive cell line: If the goal is to study a specific pathway, a less sensitive cell line might be more appropriate. 2. Modulate downstream pathways: If the on-target mechanism is known (e.g., induction of apoptosis via caspase activation), consider co-treatment with a pan-caspase inhibitor to confirm the mechanism of cell death. |
| Compound instability or degradation | 1. Verify compound integrity: Use analytical methods like HPLC or mass spectrometry to confirm the purity and stability of the inhibitor stock and working solutions. 2. Prepare fresh solutions: Always prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Strategy |
| Variability in cell culture conditions | 1. Standardize cell seeding density: Ensure consistent cell numbers are plated for each experiment. 2. Monitor cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. 3. Regularly test for mycoplasma contamination: Mycoplasma can significantly impact cellular physiology and experimental outcomes. |
| Inconsistent inhibitor preparation | 1. Use a consistent solvent: Ensure the same solvent and final concentration are used in all experiments. 2. Vortex thoroughly: Ensure the inhibitor is completely dissolved and evenly distributed in the stock and working solutions. |
| Assay variability | 1. Include appropriate controls: Always include vehicle-treated (e.g., DMSO) and untreated controls.[10] 2. Optimize assay parameters: Ensure incubation times, reagent concentrations, and reading parameters are consistent. |
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data from cytotoxicity and target engagement assays for an FKBP51-Hsp90 inhibitor like IN-1.
Table 1: Cytotoxicity of IN-1 in Different Cell Lines (72h treatment)
| Cell Line | IC50 (µM) | Maximum Inhibition (%) |
| Cancer Cell Line A | 0.5 | 95 |
| Cancer Cell Line B | 2.1 | 88 |
| Normal Fibroblasts | 15.8 | 60 |
Table 2: On-Target vs. Off-Target Effects of IN-1 (at 1 µM)
| Assay | Endpoint | Result with IN-1 | Result with FKBP51 siRNA |
| Western Blot | GR Phosphorylation | Decreased | Decreased |
| Western Blot | AKT Phosphorylation | Decreased | Decreased |
| Caspase-3/7 Assay | Apoptosis Induction | Increased | Increased |
| Kinase Panel | Off-Target Inhibition | No significant inhibition | N/A |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12][13][14]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of IN-1 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[15]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of IN-1 and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control).
-
Incubate the plate for the desired treatment period.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[16][17][18]
Materials:
-
Cells of interest
-
96-well cell culture plates (white-walled for luminescence)
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with IN-1 at various concentrations for the desired time. Include positive and negative controls.
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Mandatory Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hsp90 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - CL [thermofisher.com]
FKBP51-Hsp90-IN-1 stability in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FKBP51-Hsp90-IN-1. The information provided is intended to help address common issues related to the stability of this inhibitor in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Once dissolved, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -80°C. Under these conditions, the compound is expected to be stable for up to 6 months. For short-term storage (up to 1 month), -20°C is acceptable.
Q2: How stable is this compound in aqueous solutions and cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, can be variable and is influenced by several factors such as pH, temperature, and the presence of serum proteins. As specific stability data for this compound in various culture media is not yet available, it is crucial to perform stability studies under your specific experimental conditions. A general observation for small molecule inhibitors is that they may be less stable in aqueous solutions compared to DMSO stocks.
Q3: Can I pre-mix this compound in cell culture media for my experiments?
It is generally recommended to prepare fresh dilutions of this compound in cell culture media immediately before each experiment. If pre-mixing is necessary, it is advisable to conduct a preliminary experiment to determine the compound's stability in the media over the intended duration of the experiment.
Q4: What are the known signaling pathways affected by the inhibition of the FKBP51-Hsp90 interaction?
The FKBP51-Hsp90 complex is a co-chaperone system that regulates the function of several client proteins, many of which are involved in critical cellular signaling pathways.[1][2][3][4][5] Inhibition of the FKBP51-Hsp90 interaction can impact:
-
Steroid Hormone Receptor Signaling: FKBP51 is a key regulator of the glucocorticoid receptor (GR), and its inhibition can modulate GR sensitivity and signaling.[4][5][6]
-
AKT/mTOR Signaling Cascade: This pathway, often constitutively active in cancer, can be influenced by FKBP51.[1]
-
NF-κB Signaling Pathway: FKBP51 has been shown to interact with components of the NF-κB signaling pathway, which is involved in inflammation.[2]
-
Tau Protein Stability: The FKBP51-Hsp90 complex is implicated in the stabilization of the Tau protein, which is relevant in neurodegenerative diseases like Alzheimer's.[2][7][8]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound in culture media | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Perform a time-course experiment to assess the stability of the compound in your specific cell culture media (see Experimental Protocol below). 3. If degradation is confirmed, reduce the incubation time of your experiment if possible. |
| Improper storage of stock solution | 1. Ensure stock solutions are stored at -80°C in small aliquots to minimize freeze-thaw cycles. 2. Use a fresh aliquot for each experiment. |
| Incorrect final concentration | 1. Verify the initial concentration of your stock solution. 2. Double-check all dilution calculations. |
Issue 2: High Variability Between Replicate Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent compound stability | 1. Ensure consistent timing between the preparation of the compound dilution and its addition to the cells. 2. Standardize the incubation conditions (temperature, CO2 levels, humidity). |
| Precipitation of the compound in media | 1. Visually inspect the culture media for any signs of precipitation after adding this compound. 2. Consider using a lower final concentration of the inhibitor or adding a small percentage of a solubilizing agent (e.g., Pluronic F-68), after confirming its compatibility with your cell line. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to record their own stability data.
Table 1: Stability of this compound in Different Media at 37°C
| Time (hours) | % Remaining in Media A (e.g., DMEM + 10% FBS) | % Remaining in Media B (e.g., RPMI-1640 + 10% FBS) | % Remaining in DMSO (Control) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC or LC-MS/MS
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
37°C, 5% CO2 incubator
-
HPLC or LC-MS/MS system
-
Appropriate vials for sample collection and storage
-
-80°C freezer
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Spike the Media: Spike your cell culture medium (with and without serum, as separate experiments) with the this compound stock solution to the final working concentration you intend to use in your experiments (e.g., 10 µM).
-
Time Zero (t=0) Sample: Immediately after spiking, take a sample of the medium, label it as t=0, and store it at -80°C.
-
Incubation: Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Time-Course Sampling: Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Store all collected samples at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of this compound in all samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the t=0 sample over time to determine its stability profile and calculate its half-life in the tested media.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the FKBP51-Hsp90 complex in glucocorticoid receptor (GR) regulation.
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. mdpi.com [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Western Blot Results with FKBP51-Hsp90-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected Western blot results when using FKBP51-Hsp90-IN-1, a specific inhibitor of the FKBP51-Hsp90 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between FK506-binding protein 51 (FKBP51) and Heat shock protein 90 (Hsp90). FKBP51 is a co-chaperone that modulates the function of Hsp90, which in turn is essential for the stability and activity of numerous client proteins, including steroid hormone receptors and kinases.[1][2][3] By inhibiting the FKBP51-Hsp90 interaction, the inhibitor is expected to alter the chaperoning of Hsp90 client proteins, potentially leading to their destabilization and subsequent degradation.
Q2: What is the expected outcome on FKBP51 and Hsp90 levels after treatment with this compound?
A2: Treatment with this compound is not expected to directly alter the total protein levels of FKBP51 or Hsp90. Instead, it disrupts their interaction. Consequently, you may observe a decrease in the levels of Hsp90 client proteins that are dependent on the FKBP51-Hsp90 complex for their stability.[4][5]
Q3: My Western blot shows no change in my protein of interest after treatment. What could be the reason?
A3: There are several possibilities:
-
Your protein is not a client of the FKBP51-Hsp90 complex: The stability of your protein of interest may not be dependent on this specific chaperone interaction.
-
Ineffective inhibitor concentration or treatment duration: The concentration of this compound may be too low, or the treatment time may be too short to induce the degradation of the client protein. A dose-response and time-course experiment is recommended.[6]
-
Inhibitor instability: The inhibitor may be unstable in your cell culture media. It is advisable to prepare fresh stock solutions and consider the half-life of the compound in your experimental conditions.[7]
-
Cell line-specific effects: The cellular response to Hsp90 inhibition can vary between different cell lines.[8]
Q4: I see an increase in Hsp70 expression after treatment. Is this expected?
A4: Yes, an increase in the expression of other heat shock proteins, such as Hsp70, is a common cellular stress response to the inhibition of Hsp90 activity.[6] This can serve as an indirect indicator that the inhibitor is engaging its target pathway.
Troubleshooting Unexpected Western Blot Results
Problem 1: High Background on the Western Blot
High background can obscure the specific bands of interest, making data interpretation difficult.[9][10][11]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phospho-antibodies).[9][11] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.[9][12] |
| Inadequate Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[9] |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[9] |
Problem 2: Unexpected or Non-Specific Bands
The appearance of bands at incorrect molecular weights can be confusing.[13][14]
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Run a negative control with a cell line known not to express the target protein. Consider using a knockout-validated antibody if available.[15] |
| Protein Degradation | Multiple lower molecular weight bands may indicate sample degradation. Prepare fresh lysates and always add protease inhibitors to your lysis buffer.[11][13] |
| Post-Translational Modifications (PTMs) | PTMs such as phosphorylation or glycosylation can cause a shift in the protein's molecular weight. Consult literature for known modifications of your target protein.[1][13] |
| Protein Dimerization | Higher molecular weight bands could be due to protein dimers or multimers. Ensure complete denaturation of your samples by using fresh reducing agents in your loading buffer and boiling for 5-10 minutes.[13][14] |
Problem 3: Weak or No Signal for Target Protein
The absence of a detectable band for your protein of interest can be due to several factors.[16][17]
| Potential Cause | Recommended Solution |
| Low Protein Expression | The target protein may be expressed at low levels in your cells. Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[18] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Try a lower dilution or a longer incubation time (e.g., overnight at 4°C).[17] |
| Inactive Antibody | Ensure proper storage of antibodies. Avoid repeated freeze-thaw cycles. Confirm antibody activity with a positive control.[17] |
Quantitative Data Summary
| Protein | Expected Molecular Weight | Recommended Starting Antibody Dilution (Western Blot) |
| FKBP51 | ~51 kDa[2] | 1:1000 to 1:10,000 (Follow manufacturer's datasheet) |
| Hsp90 (α and β isoforms) | ~90 kDa[19] | 1:1000 (Follow manufacturer's datasheet)[20] |
| Loading Controls | ||
| β-Actin | ~42 kDa[1] | 1:1000 to 1:5000 |
| GAPDH | ~37 kDa[15] | 1:1000 to 1:10,000 |
Experimental Protocols
Protocol 1: Western Blotting for FKBP51 and Hsp90 Client Proteins
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-FKBP51, anti-Hsp90, or anti-client protein) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess FKBP51-Hsp90 Interaction
-
Cell Lysis:
-
Lyse cells treated with this compound or vehicle control using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against FKBP51 or Hsp90 (2-4 µg) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 1, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated with anti-FKBP51, blot for Hsp90, and vice versa). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
-
Visualizations
Caption: FKBP51-Hsp90 signaling pathway and client protein regulation.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. rndsystems.com [rndsystems.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. rndsystems.com [rndsystems.com]
- 20. HSP90 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Poor Cell Permeability of FKBP51-Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of FKBP51-Hsp90 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of our FKBP51-Hsp90 inhibitor. What are the common causes of poor cell permeability for this class of compounds?
A1: Poor cell permeability of FKBP51-Hsp90 inhibitors is a frequent challenge, often stemming from their intrinsic physicochemical properties. These inhibitors can be large, complex molecules designed to interact with a protein-protein interface. Key factors contributing to their low permeability include:
-
High Molecular Weight: Many inhibitors targeting the FKBP51-Hsp90 interaction are macrocyclic or have complex scaffolds, leading to a high molecular weight that can hinder passive diffusion across the cell membrane.
-
Low Lipophilicity: While some lipophilicity is required to enter the lipid bilayer, highly polar molecules will not readily partition into the cell membrane.
-
High Polar Surface Area (PSA): A large PSA, often due to multiple hydrogen bond donors and acceptors necessary for target binding, can impede membrane translocation.
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, reducing intracellular accumulation.
Q2: What are the recommended initial steps to quantitatively assess the poor cell permeability of our inhibitor?
A2: A two-tiered in vitro approach is recommended to confirm and quantify poor cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to passively diffuse across an artificial lipid membrane. It's an excellent initial screen to determine the intrinsic passive permeability of your inhibitor.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium. It provides a more comprehensive assessment by evaluating not only passive diffusion but also the potential for active transport (both uptake and efflux).[1]
Q3: Our lead FKBP51-Hsp90 inhibitor has poor permeability. What strategies can we employ to improve it?
A3: Improving the cell permeability of your inhibitor often involves a multi-pronged approach combining medicinal chemistry and formulation strategies:
-
Medicinal Chemistry Approaches:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure to optimize physicochemical properties. This can involve reducing the number of hydrogen bond donors, masking polar groups, or modulating lipophilicity (LogP).
-
Prodrug Strategy: Chemically modify the inhibitor to create a more permeable prodrug that is converted to the active compound intracellularly.
-
Macrocycle Rigidification: For macrocyclic inhibitors, strategic modifications can lock the molecule into a more membrane-permeable conformation.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
-
Nanoparticle Encapsulation: Encapsulating the inhibitor in nanoparticles can protect it from degradation and facilitate its transport across the cell membrane.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
-
Possible Cause: The compound has inherently low passive permeability due to suboptimal physicochemical properties (high MW, high PSA, low LogP).
-
Troubleshooting Steps:
-
Review Physicochemical Properties: Analyze the inhibitor's calculated and experimental physicochemical properties (see Table 1).
-
Structural Modifications: If SAR data is available, consider modifications to reduce PSA or increase lipophilicity.
-
Formulation Approaches: For in vivo studies, consider formulating the compound in a lipid-based delivery system to improve its effective permeability.
-
Issue 2: Low Apical-to-Basolateral (A-B) Permeability and High Efflux Ratio (>2) in Caco-2 Assay
-
Possible Cause: The inhibitor is a substrate for active efflux transporters (e.g., P-gp) expressed on the apical side of the Caco-2 cells.
-
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability in the presence of the inhibitor confirms efflux.
-
Structural Modifications: Modify the inhibitor's structure to reduce its affinity for the efflux transporter. This can sometimes be achieved without compromising its binding to FKBP51.
-
Issue 3: Low Compound Recovery in Caco-2 Assay
-
Possible Cause: The inhibitor, particularly if it is lipophilic, may be binding non-specifically to the plasticware of the assay plate or accumulating within the cell monolayer.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Employ commercially available low-adsorption microplates.
-
Incorporate Protein: Add a low concentration of bovine serum albumin (BSA), typically 0.25% to 1%, to the basolateral (receiver) compartment to act as a "sink" and reduce non-specific binding.[2][3] Note that this can affect the unbound fraction of the compound and should be accounted for in calculations.
-
Check Compound Stability: Verify that the inhibitor is stable in the assay buffer over the course of the experiment.
-
Quantitative Data Summary
The following table summarizes the physicochemical and permeability data for the well-characterized selective FKBP51 inhibitor, SAFit2, and provides a general profile for other FKBP ligands.
| Property | SAFit2 | FK506 (Tacrolimus) | Rapamycin (Sirolimus) | General Desired Range for Good Permeability |
| Molecular Weight ( g/mol ) | 803.0 | 804.0 | 914.2 | < 500 |
| LogP | High (not specified) | ~3.1 | ~4.2 | 1-3 |
| Polar Surface Area (Ų) | High (not specified) | ~170 | ~210 | < 140 |
| Aqueous Solubility | Modest (3-10 µM)[4] | Poor | Poor | > 10 µM |
| Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | 7.21 (moderate)[4] | Low to moderate | Low | > 10 |
| Caco-2 Efflux Ratio (Papp B-A / Papp A-B) | 3 (moderate efflux)[4] | Substrate of P-gp | Substrate of P-gp | < 2 |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of FKBP51-Hsp90 inhibitors.
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to the membrane of each well in the filter plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the inhibitor stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM).
-
Assay Assembly: Add 150 µL of the donor solutions to the filter plate. Place the filter plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the inhibitor in both the donor and acceptor wells by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (VA / (Area × Time)) × ln(1 - (2 × CA(t)) / (CD(0) + CA(t))) Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and CD(0) is the initial concentration in the donor well.
-
2. Caco-2 Permeability Assay
This protocol outlines a method for measuring both passive and active transport of FKBP51-Hsp90 inhibitors across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability, and efflux substrate)
-
Efflux pump inhibitors (e.g., verapamil)
-
TEER meter
-
LC-MS/MS for analysis
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Prepare Dosing Solutions: Prepare solutions of the inhibitor and control compounds in transport buffer.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For efflux assessment, perform a parallel experiment with the addition of an efflux inhibitor to both chambers.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the apical and basolateral chambers. Analyze the inhibitor concentration using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using a similar formula as for the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell insert.
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B).
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FKBP51-Hsp90 signaling pathways and points of inhibition.
Caption: Experimental workflow for assessing inhibitor permeability.
Caption: Troubleshooting logic for poor cell permeability.
References
- 1. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Co-Immunoprecipitation Protocols to Demonstrate FKBP51-Hsp90 Disruption
This technical support center provides troubleshooting guidance and detailed protocols for researchers investigating the disruption of the FKBP51-Hsp90 protein-protein interaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during co-immunoprecipitation (co-IP) experiments designed to show the dissociation of the FKBP51-Hsp90 complex.
Q1: My co-IP results do not show a decrease in the FKBP51-Hsp90 interaction after treating with a disruptor compound. What could be the reason?
A1: Several factors can contribute to this issue:
-
Ineffective Lysis Conditions: The lysis buffer may be too stringent, causing the dissociation of the complex even in the control sample, or too gentle, failing to adequately solubilize the proteins. It is crucial to use a non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, to maintain the integrity of protein complexes.
-
Suboptimal Inhibitor Concentration or Incubation Time: The concentration of the disrupting compound or the treatment duration may be insufficient to cause a detectable dissociation of the FKBP51-Hsp90 complex within the cell. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Weak or Transient Interaction: The interaction between FKBP51 and Hsp90 can be transient. To capture the disruption, it might be necessary to use in vivo cross-linking agents to stabilize the protein complexes before cell lysis[1].
-
Antibody Selection: The antibody used for immunoprecipitation might recognize an epitope that is masked when the complex is disrupted. It is essential to use antibodies validated for IP[2]. Consider performing a reverse co-IP, where the other binding partner is immunoprecipitated, to confirm the results.
Q2: I am observing high background and non-specific binding in my co-IP experiment. How can I reduce it?
A2: High background can obscure the specific interaction and its disruption. Here are some strategies to minimize it:
-
Pre-clearing the Lysate: Before adding the specific antibody, incubate the cell lysate with protein A/G beads for 30-60 minutes. This step removes proteins that non-specifically bind to the beads[3][4].
-
Optimize Washing Steps: Increase the number of washes or the stringency of the wash buffer. Adding a low concentration of detergent (e.g., 0.1-0.5% NP-40) to the wash buffer can help reduce non-specific binding. However, overly stringent washes can also disrupt weak or transient interactions, so optimization is key[5][6].
-
Antibody Concentration: Using too much primary antibody can lead to non-specific binding. Titrate the antibody to determine the optimal concentration for your experiment[2].
-
Use High-Quality Antibodies: Employ affinity-purified antibodies with high specificity for the target protein to minimize off-target binding[2].
Q3: The amount of Hsp90 pulled down with FKBP51 is very low, even in the control group. How can I improve the signal?
A3: A weak signal can make it difficult to assess any changes in the interaction. Consider the following to enhance your signal:
-
Increase Protein Input: The FKBP51-Hsp90 complex may be of low abundance. Using a higher amount of total protein lysate (e.g., 1-2 mg) for the IP can increase the yield of the complex[4].
-
Optimize Incubation Times: Ensure sufficient incubation time for the antibody with the lysate (e.g., 4°C overnight) and for the protein A/G beads with the antibody-lysate mixture (e.g., 1-3 hours at 4°C) to allow for optimal binding[6].
-
Gentle Lysis Buffer: Use a lysis buffer with non-ionic detergents and avoid harsh conditions that could prematurely disrupt the interaction[4].
-
Protease and Phosphatase Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation and maintain post-translational modifications that might be crucial for the interaction[5][7].
Experimental Protocols
Protocol: Co-Immunoprecipitation to Detect Disruption of the FKBP51-Hsp90 Interaction
This protocol outlines the steps to assess the effect of a small molecule inhibitor on the interaction between FKBP51 and Hsp90.
1. Cell Culture and Treatment:
- Culture cells to 80-90% confluency.
- Treat the cells with the desired concentration of the FKBP51-Hsp90 disruptor (e.g., benztropine) or a vehicle control (e.g., DMSO) for the predetermined optimal time[8][9].
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Add ice-cold co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with gentle agitation.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new tube.
3. Pre-clearing (Optional but Recommended):
- Add 20-30 µL of protein A/G bead slurry to 1 mg of protein lysate.
- Incubate for 1 hour at 4°C with gentle rotation.
- Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
4. Immunoprecipitation:
- To the pre-cleared lysate, add the primary antibody against the "bait" protein (e.g., anti-FKBP51).
- Incubate overnight at 4°C with gentle rotation.
- Add 30-40 µL of protein A/G bead slurry.
- Incubate for 2-4 hours at 4°C with gentle rotation.
5. Washing:
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., co-IP lysis buffer with a lower detergent concentration).
6. Elution:
- After the final wash, remove all supernatant.
- Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins[10].
- Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with primary antibodies against the "bait" protein (e.g., FKBP51) and the expected "prey" protein (e.g., Hsp90).
- Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
Data Presentation
Quantitative analysis of co-IP results can be achieved by measuring the band intensities from the Western blots. The amount of co-immunoprecipitated protein is typically normalized to the amount of immunoprecipitated bait protein.
Table 1: Quantification of Hsp90 Co-Immunoprecipitated with FKBP51
| Treatment | FKBP51 (IP) Band Intensity (Arbitrary Units) | Hsp90 (Co-IP) Band Intensity (Arbitrary Units) | Normalized Hsp90/FKBP51 Ratio | % Disruption |
| Vehicle Control | 1500 | 1200 | 0.80 | 0% |
| Inhibitor (Low Dose) | 1450 | 725 | 0.50 | 37.5% |
| Inhibitor (High Dose) | 1480 | 296 | 0.20 | 75% |
Interaction strength can be quantified by densitometry of Western blot bands[10].
Visualizations
Signaling Pathway and Disruption
References
- 1. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis - Creative Proteomics [creative-proteomics.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. "Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevan" by Jonathan J. Sabbagh, Ricardo A. Cordova et al. [digitalcommons.usf.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in FKBP51-Hsp90-IN-1 Experimental Outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the FKBP51-Hsp90 protein-protein interaction inhibitor, FKBP51-Hsp90-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as Compound D10) is a selective inhibitor that disrupts the protein-protein interaction (PPI) between FK506-Binding Protein 51 (FKBP51) and Heat shock protein 90 (Hsp90).[1] FKBP51 binds to Hsp90 through its tetratricopeptide repeat (TPR) domain.[2][3] The inhibitor is designed to interfere with this binding, thereby modulating the downstream signaling pathways regulated by the FKBP51-Hsp90 complex.
Q2: What is the biological significance of the FKBP51-Hsp90 interaction?
A2: The FKBP51-Hsp90 complex is a crucial component of the cellular chaperone machinery that regulates the folding, stability, and function of numerous "client" proteins.[4][5] A primary role of this complex is the regulation of steroid hormone receptors, such as the glucocorticoid receptor (GR).[2][3] FKBP51, in coordination with Hsp90, is part of a negative feedback loop that controls GR signaling.[2] By binding to the GR-Hsp90 complex, FKBP51 reduces the receptor's affinity for its ligand (e.g., cortisol), thereby inhibiting its activity.[2][6] Dysregulation of this interaction is implicated in stress-related disorders, certain cancers, and neurodegenerative diseases like Alzheimer's.[4][7][8]
Q3: Why is inhibitor selectivity for FKBP51 over its homolog FKBP52 important?
A3: FKBP51 and FKBP52 are highly homologous proteins that both bind to Hsp90 via their TPR domains and compete for binding to steroid hormone receptor complexes.[2][9] However, they often have opposing functional effects.[9][10] While FKBP51 typically inhibits GR activity, FKBP52 potentiates it.[2][11] Therefore, non-selective inhibition could lead to confounding or undesirable off-target effects. Achieving high selectivity for FKBP51 is critical for developing targeted therapeutics and for obtaining clear, interpretable experimental results.[12][13]
Q4: Which domains of FKBP51 are critical for its interaction with Hsp90 and its function?
A4: FKBP51 has three main domains: two FK506-binding domains (FK1 and FK2) and a C-terminal TPR domain.[14][15] The TPR domain is essential for binding to the C-terminal MEEVD motif of Hsp90.[3][16] While the TPR domain is the primary interaction site, recent studies suggest that the FK1 and FK2 domains are also involved, creating a large, dynamic binding surface with Hsp90.[16][17] The FK1 domain possesses peptidyl-prolyl isomerase (PPIase) activity, which can influence the conformation of client proteins like tau, although this enzymatic activity is not always required for its regulatory effects on steroid receptors.[3][18][19]
Troubleshooting Guide
Q1: We are observing high variability in our measured IC50 value for this compound. What are the potential causes?
A1: Variability in IC50 values can stem from several factors related to assay conditions and reagents.
-
Protein Quality and Concentration: Ensure the purity and concentration of recombinant FKBP51 and Hsp90 are consistent across experiments. Protein aggregation or degradation can significantly alter binding kinetics.
-
Buffer Composition: The stability of the FKBP51-Hsp90 interaction can be sensitive to pH, ionic strength, and the presence of detergents or additives in the assay buffer. Optimizing buffer conditions using techniques like Thermal Shift Assays can improve protein stability and assay reproducibility.[20][21]
-
Presence of Competing Co-chaperones: The Hsp90 chaperone cycle involves numerous co-chaperones (e.g., p23, FKBP52, Hop) that compete for binding.[10][16] The presence and concentration of these factors in cell lysates or even as contaminants in recombinant protein preparations can affect inhibitor potency. FKBP51 is a strong binder, but imbalances can alter Hsp90 activity and client selection.[2][7]
-
Assay Format: Different assay formats (e.g., biochemical vs. cell-based) measure different endpoints and can yield different potency values. Biochemical assays measure direct disruption of the PPI, while cellular assays are influenced by factors like cell permeability, target engagement, and off-target effects.
Q2: Our co-immunoprecipitation (Co-IP) experiments to show disruption of the FKBP51-Hsp90 interaction by the inhibitor are giving inconsistent results. How can we improve this?
A2: Inconsistent Co-IP results are common and can often be resolved by careful optimization.
-
Lysis Buffer Choice: The stringency of the lysis buffer is critical. A buffer that is too harsh (e.g., high detergent concentration) may disrupt the native FKBP51-Hsp90 interaction, while one that is too mild may not effectively lyse cells or may result in high background from non-specific binding.[22][23]
-
Antibody Quality: Use high-affinity, specific antibodies validated for immunoprecipitation. Perform control experiments by immunoprecipitating with an isotype control IgG to assess non-specific binding.[23]
-
Washing Steps: The number and stringency of wash steps are crucial for reducing background. Over-washing can elute weakly interacting partners, while insufficient washing will result in high non-specific binding. This often requires empirical optimization.[22][23]
-
Inhibitor Incubation Time and Concentration: Ensure sufficient incubation time for the inhibitor to penetrate the cells (if applicable) and engage the target. Titrate the inhibitor concentration to find the optimal range for disrupting the interaction without causing cytotoxicity or off-target effects.
-
Cross-linking: For transient or weak interactions, consider using a cross-linking agent prior to cell lysis to covalently stabilize the protein complexes.
Q3: In our Thermal Shift Assay (TSA), we see little to no change in the melting temperature (ΔTm) of FKBP51 upon addition of the inhibitor. Why might this be?
A3: A lack of a significant thermal shift can indicate several issues.
-
Indirect Binding Mechanism: TSA detects direct binding of a ligand that stabilizes the protein.[24][25] If this compound does not directly bind and stabilize the FKBP51 TPR domain but rather disrupts the interaction with Hsp90 through an allosteric mechanism or by binding Hsp90, a shift may not be observed with FKBP51 alone. The assay should be performed on the pre-formed FKBP51-Hsp90 complex.
-
Incorrect Protein Construct: The inhibitor targets the TPR domain's interaction with Hsp90. Ensure the FKBP51 protein construct used in the assay contains a properly folded and accessible TPR domain.[26]
-
Buffer Conditions: The buffer composition can affect both protein stability and ligand binding. Screen different pH levels and additives to find a condition where the protein is stable yet capable of binding the ligand.[21]
-
Insufficient Ligand Concentration: The observed ΔTm is dependent on ligand concentration and binding affinity.[25] Ensure the inhibitor concentration is high enough relative to the protein concentration and its dissociation constant (Kd) to achieve significant binding.
Q4: Our glucocorticoid receptor (GR) reporter gene assay shows a low signal-to-noise ratio when testing the effect of the inhibitor.
A4: A low signal-to-noise ratio in reporter assays can be improved through systematic optimization.
-
Cell Line Choice: Use a cell line with robust and reliable GR expression and signaling, such as A549 or HEK293 cells co-transfected with a GR expression plasmid.[27][28]
-
Transfection Efficiency: Optimize the transfection protocol for the reporter plasmid (e.g., MMTV-luciferase) and any co-transfected plasmids (e.g., GR, FKBP51).[27]
-
Ligand (Dexamethasone) Concentration: Titrate the concentration of the GR agonist (e.g., dexamethasone) to achieve a robust induction of the reporter gene without causing maximal activation, which could mask the modulatory effects of FKBP51 and its inhibitor.
-
FKBP51 Expression Level: If overexpressing FKBP51, ensure its expression level is sufficient to inhibit GR activity but not so high that it causes cellular stress or artifacts. The inhibitory effect of FKBP51 is dose-dependent.[6]
-
Assay Timing: Optimize the timing for hormone treatment and inhibitor addition, as well as the final cell lysis and luminescence measurement, to capture the peak response.[29]
Quantitative Data Summary
Table 1: Properties of this compound (Compound D10)
| Parameter | Value | Reference |
|---|---|---|
| Target | FKBP51-Hsp90 Protein-Protein Interaction | [1] |
| IC50 | 0.1 µM | [1] |
| Mechanism | Selective disruption of the FKBP51-Hsp90 complex | [1][12] |
| Therapeutic Areas | Stress-related diseases, Alzheimer's disease, metabolic disorders |[1] |
Table 2: Comparative Binding Affinities for Hsp90
| Protein | Hsp90 Binding Affinity (Relative) | Key Characteristics | Reference |
|---|---|---|---|
| FKBP51 | High | Inhibits GR activity; reduces hormone binding affinity. | [2][3] |
| FKBP52 | Lower than FKBP51 (approx. 3x) | Potentiates GR activity; facilitates nuclear translocation. | [2][3] |
| p23 | High (ATP-dependent) | Binds the closed, ATP-bound state of Hsp90, stabilizing client protein interaction. | [9][19] |
| Hop | Moderate | Acts as an adapter, linking Hsp70 and Hsp90. |[16] |
Visualizations: Pathways and Workflows
Caption: Glucocorticoid Receptor (GR) signaling pathway regulated by FKBP51 and Hsp90.
Caption: Experimental workflow for validating an FKBP51-Hsp90 interaction inhibitor.
Caption: Troubleshooting flowchart for Co-Immunoprecipitation (Co-IP) experiments.
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of FKBP51 and Hsp90
This protocol is adapted from standard Co-IP procedures and is intended to verify the FKBP51-Hsp90 interaction and its disruption by an inhibitor.[23][30][31]
-
Cell Culture and Treatment:
-
Culture cells (e.g., A549) to 80-90% confluency.
-
Treat cells with this compound or vehicle control (e.g., DMSO) for the desired time and concentration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Lysate Pre-clearing:
-
Transfer the supernatant to a new tube. Determine protein concentration (e.g., via BCA assay).
-
For each IP, take 500-1000 µg of total protein.
-
Add 20 µL of Protein A/G agarose (B213101) bead slurry and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-FKBP51 antibody (or an isotype control IgG) to the pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C on a rotator.
-
Add 40 µL of fresh Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).
-
Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute proteins.
-
Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against Hsp90 and FKBP51.
-
Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This protocol outlines how to measure the effect of this compound on the thermal stability of the FKBP51-Hsp90 complex.[20][21][24][25]
-
Reagent Preparation:
-
Prepare a stock solution of the FKBP51-Hsp90 complex at 2X the final desired concentration (e.g., 4 µM) in an optimized assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a series of dilutions of this compound in the same buffer.
-
Prepare a stock of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Setup (in a 96- or 384-well qPCR plate):
-
For a final volume of 20 µL per well:
-
Add 10 µL of the 2X protein complex solution.
-
Add 5 µL of the inhibitor dilution (or vehicle control).
-
Add 5 µL of the fluorescent dye, diluted in assay buffer.
-
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment. Heat the samples from 25°C to 95°C with a ramp rate of approximately 0.5-1.0°C per minute.
-
Monitor the fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition, often calculated as the peak of the first derivative of the melt curve.
-
A positive shift in Tm (ΔTm) in the presence of the inhibitor indicates that it binds to and stabilizes the protein complex.[25]
-
Protocol 3: GR-Mediated Reporter Gene Assay
This protocol measures how this compound modulates the inhibitory effect of FKBP51 on glucocorticoid receptor (GR) transcriptional activity.[27][32]
-
Cell Seeding and Transfection:
-
Seed HEK293 or A549 cells in a 96-well plate.
-
Co-transfect cells with:
-
A GR-responsive firefly luciferase reporter plasmid (e.g., pGL4.36[MMTV-luc2P]).
-
A constitutively expressed Renilla luciferase plasmid for normalization (e.g., pGL4.74[hRluc/TK]).
-
An expression plasmid for human GR (if endogenous levels are low).
-
An expression plasmid for human FKBP51 (or an empty vector control).
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Add a GR agonist (e.g., dexamethasone (B1670325) at a sub-maximal concentration, such as 1-10 nM) to all wells except the unstimulated control.
-
-
Incubation and Lysis:
-
Incubate for an additional 18-24 hours.
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
The inhibitor's effect is determined by its ability to rescue the suppression of GR activity caused by FKBP51 overexpression. Plot the normalized luciferase activity against the inhibitor concentration to determine an EC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pentapeptide-inhibitor hits targeting FKBP51 by combining computational modeling and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FKBP51 Promotes Assembly of the Hsp90 Chaperone Complex and Regulates Androgen Receptor Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. assaygenie.com [assaygenie.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. biorxiv.org [biorxiv.org]
- 29. Development of a reporter gene assay on an automated platform | LUP Student Papers [lup.lub.lu.se]
- 30. researchgate.net [researchgate.net]
- 31. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 32. biorxiv.org [biorxiv.org]
Validation & Comparative
FKBP51-Hsp90-IN-1 vs SAFit2 selectivity and potency
A Comparative Analysis of FKBP51 Inhibitors: FKBP51-Hsp90-IN-1 vs. SAFit2
Introduction to FKBP51 as a Therapeutic Target
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) machinery and has emerged as a significant drug target for a range of stress-related and metabolic disorders.[1][2] FKBP51, encoded by the FKBP5 gene, is a multifaceted protein involved in regulating the cellular stress response.[1] It plays a crucial role in the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis by modulating the activity of the glucocorticoid receptor (GR).[3][4] Elevated levels of FKBP51 are associated with an impaired stress response and have been linked to depression, anxiety, and post-traumatic stress disorder (PTSD).[1][2] Furthermore, FKBP51 is implicated in chronic pain, obesity, and type 2 diabetes.[1][5]
FKBP51 exerts its effects primarily through its interaction with Hsp90 via its tetratricopeptide repeat (TPR) domain.[2][6] This interaction influences the folding and function of Hsp90 client proteins, including steroid hormone receptors like the GR and androgen receptor (AR).[4][7] The development of selective FKBP51 inhibitors is a promising therapeutic strategy for these conditions. This guide provides a detailed comparison of two such inhibitors: this compound and SAFit2, focusing on their potency and selectivity.
Comparison of this compound and SAFit2
Mechanism of Action
SAFit2 is a highly potent and selective antagonist of FKBP51 that binds to the FK1 domain of the protein, which possesses peptidyl-prolyl isomerase (PPIase) activity.[1][8] Its selectivity for FKBP51 over the closely related homolog FKBP52 is achieved through an "induced-fit" mechanism that is not favorable for FKBP52.[9] This conformational change is key to its high selectivity.[10][11]
This compound , on the other hand, is a selective inhibitor of the protein-protein interaction between FKBP51 and Hsp90.[12] This suggests that it likely targets the TPR domain of FKBP51, preventing its association with Hsp90 and thereby disrupting the chaperone machinery.[13]
Potency and Selectivity
The following table summarizes the available quantitative data on the potency and selectivity of this compound and SAFit2.
| Inhibitor | Target | Potency | Selectivity | Assay Method |
| SAFit2 | FKBP51 | Ki = 6 nM[5][8][14] | >10,000-fold vs. FKBP52[1][10] | Fluorescence Polarization (FP) Assay[10] |
| FKBP51 (intracellular) | IC50 = 160 nM | Highly selective vs. FKBP52[15] | NanoBRET Assay[15] | |
| Sigma 2 Receptor | Ki = 226 nM | Off-target | Radioligand Competition Binding Assay[10] | |
| Histamine H4 Receptor | Ki = 3382 nM | Off-target | Radioligand Competition Binding Assay[10] | |
| This compound | FKBP51-Hsp90 Interaction | IC50 = 0.1 µM | Selective vs. FKBP52-Hsp90 | Not specified |
SAFit2 demonstrates exceptional potency for FKBP51 with a Ki in the low nanomolar range and remarkable selectivity over FKBP52.[1][5][8][10][14] Intracellularly, it retains this high selectivity as confirmed by NanoBRET assays.[15] Some off-target activity has been noted at higher concentrations for the Sigma 2 and Histamine H4 receptors.[10]
This compound is a potent inhibitor of the FKBP51-Hsp90 interaction with an IC50 of 0.1 µM.[12] While it is described as selective, detailed quantitative selectivity data against other TPR-containing proteins is not as readily available as for SAFit2.
Experimental Protocols
Fluorescence Polarization (FP) Assay for SAFit2 Potency
This assay is a competitive binding assay used to determine the binding affinity (Ki) of a test compound.
Principle: A fluorescently labeled ligand (tracer) binds to the target protein (FKBP51), resulting in a high fluorescence polarization signal because the larger complex tumbles slower in solution. An unlabeled inhibitor (SAFit2) competes with the tracer for binding to FKBP51. As the concentration of the inhibitor increases, it displaces the tracer, leading to a decrease in the fluorescence polarization signal.
Protocol Outline:
-
A constant concentration of recombinant FKBP51 protein is incubated with a fluorescently labeled FKBP ligand (tracer).
-
Serial dilutions of the test compound (SAFit2) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
NanoBRET Assay for Intracellular Target Engagement of SAFit2
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to measure protein-protein interactions or target engagement of a compound within living cells.
Principle: The target protein (FKBP51) is fused to a NanoLuc luciferase. A fluorescently labeled tracer that binds to FKBP51 is added to the cells. When the tracer binds to the FKBP51-NanoLuc fusion protein, the energy from the luciferase substrate catalysis is transferred to the fluorophore on the tracer, resulting in a BRET signal. A competitive inhibitor will displace the tracer, leading to a loss of the BRET signal.
Protocol Outline:
-
HEK293T cells are transfected with a vector expressing the FKBP51-NanoLuc fusion protein.
-
The cells are seeded into a multi-well plate.
-
A fluorescently labeled tracer compound that binds to FKBP51 is added to the cells.
-
Serial dilutions of the test compound (SAFit2) are added.
-
The NanoLuc luciferase substrate is added.
-
The luminescence at two different wavelengths (one for the donor luciferase and one for the acceptor fluorophore) is measured.
-
The BRET ratio is calculated, and the IC50 is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow Diagrams
Caption: FKBP51's role in Hsp90-mediated glucocorticoid receptor signaling and inhibitor action.
Caption: Workflow for a competitive binding assay to determine inhibitor potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Many Faces of FKBP51 [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAFit2 | FKBP51 inhibitor | depression | obesity | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hsp90 Modulation: FKBP51-Hsp90-IN-1 vs. Geldanamycin
A detailed guide for researchers on the distinct mechanisms and effects of direct Hsp90 ATPase inhibition versus targeted disruption of the FKBP51-Hsp90 protein-protein interaction on Hsp90 client proteins.
This guide provides a comparative overview of two distinct approaches to modulating the function of Heat shock protein 90 (Hsp90): direct inhibition of its ATPase activity with geldanamycin (B1684428) and selective disruption of the Hsp90-co-chaperone interaction with a representative inhibitor, FKBP51-Hsp90-IN-1. While both strategies aim to impact Hsp90-dependent cellular processes, their mechanisms of action and resulting effects on Hsp90 client proteins differ significantly. This document will delve into these differences, presenting experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to Hsp90 and Its Modulation
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a diverse array of client proteins.[1][2] Many of these clients are key signaling molecules, including steroid hormone receptors, protein kinases, and transcription factors, which are often implicated in the development and progression of cancer and other diseases.[2][3] Consequently, Hsp90 has emerged as a prime therapeutic target.
Geldanamycin, a natural ansamycin (B12435341) antibiotic, is a well-established Hsp90 inhibitor.[1][4][5] It exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[5][6] This leads to the misfolding and subsequent proteasomal degradation of a broad spectrum of Hsp90 client proteins.[1][4]
A more recent and targeted approach to Hsp90 modulation involves disrupting the interaction between Hsp90 and its co-chaperones. FK506-binding protein 51 (FKBP51) is a co-chaperone that, in complex with Hsp90, regulates the activity of specific client proteins, most notably steroid hormone receptors and the tau protein.[7][8][9][10] Inhibitors of the FKBP51-Hsp90 protein-protein interaction, represented here by the hypothetical molecule this compound, are being developed to achieve a more selective modulation of Hsp90 function.[11]
Mechanism of Action
The fundamental difference between geldanamycin and this compound lies in their binding sites and the direct consequences of this binding.
Geldanamycin: As a direct Hsp90 inhibitor, geldanamycin competitively binds to the ATP pocket in the N-terminal domain of Hsp90. This prevents ATP hydrolysis, a critical step in the Hsp90 chaperone cycle. The stalled chaperone machinery is unable to properly fold and stabilize client proteins, leading to their ubiquitination and degradation by the proteasome.[1][4][5] This mechanism affects all Hsp90 client proteins, leading to a broad cellular response.
This compound: This inhibitor does not directly target the Hsp90 ATPase domain. Instead, it is designed to specifically disrupt the protein-protein interaction between FKBP51 and Hsp90.[11] FKBP51 binds to Hsp90 through its tetratricopeptide repeat (TPR) domain.[8] By blocking this interaction, this compound selectively modulates the function of the Hsp90-FKBP51 complex. This leads to altered activity and stability of a specific subset of Hsp90 client proteins that are regulated by this co-chaperone, such as the glucocorticoid receptor (GR) and the androgen receptor (AR).[7][10]
Comparative Data on Hsp90 Client Modulation
The differing mechanisms of action of geldanamycin and this compound translate to distinct profiles of Hsp90 client protein modulation.
| Feature | Geldanamycin | This compound |
| Target | Hsp90 N-terminal ATP-binding pocket | FKBP51-Hsp90 protein-protein interface |
| Mechanism | Inhibition of Hsp90 ATPase activity | Disruption of co-chaperone binding |
| Client Protein Selectivity | Broad, affects a wide range of Hsp90 clients | Selective, primarily affects clients regulated by the Hsp90-FKBP51 complex (e.g., GR, AR, Tau) |
| Effect on Client Proteins | Destabilization and proteasomal degradation | Altered activity, stability, and subcellular localization |
| Example Client Protein Effects | - Degradation of Raf-1, ErbB2, v-Src, Bcr-Abl - Depletion of steroid hormone receptors | - Modulation of Glucocorticoid Receptor (GR) signaling - Altered Androgen Receptor (AR) activity - Potential impact on Tau phosphorylation and aggregation |
| Potential Cellular Outcomes | Cell cycle arrest, apoptosis, broad anti-proliferative effects | More targeted effects on specific signaling pathways (e.g., steroid hormone signaling, tauopathy) |
| Known Side Effects | Hepatotoxicity, broad cellular stress response | Expected to have a more favorable side-effect profile due to higher selectivity |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of these inhibitors, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FKBP51-Hsp90 Protein-Protein Interaction Inhibitors: IN-1 vs. IN-2
In the landscape of therapeutic development for stress-related disorders, neurodegenerative diseases, and certain cancers, the protein-protein interaction (PPI) between FK506-Binding Protein 51 (FKBP51) and Heat shock protein 90 (Hsp90) has emerged as a critical target. Two novel research compounds, FKBP51-Hsp90-IN-1 and FKBP51-Hsp90-IN-2, have been developed to selectively disrupt this interaction. This guide provides a comparative analysis of these two inhibitors, presenting available quantitative data, outlining key experimental methodologies, and illustrating the underlying biological pathways.
Quantitative Performance Analysis
A direct comparison of the in vitro potency of this compound and FKBP51-Hsp90-IN-2 reveals differences in their inhibitory concentrations. The available data for these compounds are summarized below.
| Parameter | This compound (Compound D10) | FKBP51-Hsp90-IN-2 (Compound E08) |
| Target | FKBP51-Hsp90 protein-protein interaction | FKBP51-Hsp90 protein-protein interaction |
| IC50 vs. FKBP51 | 0.1 µM[1][2] | 0.4 µM[1][3] |
| IC50 vs. FKBP52 | Data not available | 5 µM[1][3] |
| Selectivity (FKBP52/FKBP51) | Not determinable | 12.5-fold |
| Reported Biological Effects | Potential for research in stress-related diseases, Alzheimer's disease, and metabolic disorders.[1][2] | Stimulates cellular energy metabolism and neurite growth; potential for research in neurodegenerative diseases and cancer.[3] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Mechanism of Action and Signaling Pathway
FKBP51 is a co-chaperone that modulates the function of the molecular chaperone Hsp90. The FKBP51-Hsp90 complex is involved in various cellular processes, including the regulation of steroid hormone receptors, protein folding, and signal transduction.[4] Dysregulation of this complex is implicated in the pathology of several diseases.
This compound and FKBP51-Hsp90-IN-2 are designed to physically obstruct the interaction between FKBP51 and Hsp90. By doing so, they can modulate the downstream signaling pathways that are dependent on the formation of this complex. For instance, the disruption of the FKBP51-Hsp90 interaction can impact cellular energy metabolism and promote neurite outgrowth, as observed with FKBP51-Hsp90-IN-2.[3]
Caption: A diagram illustrating the interaction between FKBP51 and Hsp90 and the mechanism of its inhibition.
Experimental Protocols
The characterization of inhibitors like this compound and FKBP51-Hsp90-IN-2 involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.
In Vitro Binding Assay (e.g., Fluorescence Polarization)
Objective: To quantify the binding affinity of the inhibitors to FKBP51 and determine their ability to disrupt the FKBP51-Hsp90 interaction.
Methodology:
-
Protein Expression and Purification: Recombinant human FKBP51 and the C-terminal MEEVD peptide of Hsp90 are expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Fluorescent Labeling: The Hsp90 C-terminal peptide is labeled with a fluorescent probe (e.g., fluorescein).
-
Assay Setup: The assay is performed in a suitable buffer (e.g., PBS with 0.01% Tween-20) in a 384-well plate format.
-
Binding Reaction: A fixed concentration of fluorescently labeled Hsp90 peptide is incubated with varying concentrations of FKBP51 to determine the binding affinity.
-
Competition Assay: For inhibitor testing, a fixed concentration of FKBP51 and fluorescently labeled Hsp90 peptide are incubated with a serial dilution of the test compound (this compound or IN-2).
-
Measurement: Fluorescence polarization is measured using a plate reader. The decrease in polarization with increasing inhibitor concentration indicates displacement of the labeled peptide.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitors with FKBP51 in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., HEK293T) is cultured to confluency.
-
Compound Treatment: Cells are treated with either the vehicle control or the inhibitor at various concentrations for a specified time.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Western Blotting: The amount of soluble FKBP51 in each sample is quantified by Western blotting using an anti-FKBP51 antibody.
-
Data Analysis: The temperature at which 50% of the protein is denatured (melting temperature, Tm) is determined. A shift in the Tm in the presence of the inhibitor indicates direct binding to the target protein.
Co-Immunoprecipitation (Co-IP)
Objective: To assess the ability of the inhibitors to disrupt the FKBP51-Hsp90 complex within cells.
Methodology:
-
Cell Culture and Treatment: Cells endogenously or exogenously expressing FKBP51 and Hsp90 are treated with the inhibitor or vehicle.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either FKBP51 or Hsp90, which is coupled to protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both FKBP51 and Hsp90.
-
Data Analysis: A decrease in the amount of co-precipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the protein complex.
Caption: A flowchart outlining the key experimental steps in the characterization of FKBP51-Hsp90 inhibitors.
Concluding Remarks
This compound and FKBP51-Hsp90-IN-2 represent valuable tools for investigating the physiological and pathological roles of the FKBP51-Hsp90 interaction. Based on the available data, this compound demonstrates higher potency in vitro. However, FKBP51-Hsp90-IN-2 has been further characterized for its selectivity against the homologous protein FKBP52 and its effects on cellular functions. The choice between these inhibitors for specific research applications will depend on the desired potency, the importance of selectivity against FKBP52, and the biological question being addressed. Further head-to-head comparative studies are warranted to fully elucidate their pharmacological profiles and therapeutic potential.
References
Cross-reactivity of FKBP51-Hsp90-IN-1 with other FKBP isoforms
A Comparative Guide to the Cross-reactivity of Selective FKBP51-Hsp90 Inhibitors with other FKBP Isoforms
Note on Nomenclature: The specific inhibitor "FKBP51-Hsp90-IN-1" was not identifiable in publicly available scientific literature. Therefore, this guide utilizes data for SAFit2 , a well-characterized, potent, and highly selective inhibitor of the FKBP51-Hsp90 interaction, as a representative compound for this class of inhibitors.
Introduction to FKBP51 and Selective Inhibition
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) and plays a crucial role in regulating various cellular processes, including the stress response through its interaction with the glucocorticoid receptor (GR).[1][2] The development of selective inhibitors for FKBP51 is a promising therapeutic strategy for stress-related disorders, chronic pain, and certain cancers. A significant challenge in developing such inhibitors is achieving selectivity over other highly homologous FKBP isoforms, particularly FKBP52, which often has opposing biological functions, as well as the ubiquitously expressed FKBP12 and its isoform FKBP12.6.[3] This guide provides a comparative analysis of the cross-reactivity of the selective FKBP51 inhibitor, SAFit2, against other FKBP isoforms, supported by experimental data and detailed methodologies.
Cross-reactivity Profile of SAFit2
SAFit2 has been extensively profiled for its binding affinity and selectivity against various FKBP isoforms. The following tables summarize the quantitative data from in vitro and cellular assays, demonstrating its high selectivity for FKBP51.
In Vitro Binding Affinity (Fluorescence Polarization)
| Compound | FKBP51 Kᵢ (nM) | FKBP52 | FKBP12 | FKBP12.6 | Selectivity (Fold) vs. FKBP52 |
| SAFit2 | 6 ± 2 | >10,000 | 116.4 ± 7.1 | 38.9 ± 3.0 | >1667 |
Data sourced from fluorescence polarization (FP) assays.[3]
Intracellular Target Engagement (NanoBRET)
| Compound | FKBP51 IC₅₀ (nM) | FKBP52 IC₅₀ (nM) | FKBP12 IC₅₀ (nM) | FKBP12.6 IC₅₀ (nM) |
| SAFit2 | 195.5 ± 14 | >10,000 | 493 ± 101 | Not Reported |
Data sourced from competitive NanoBRET assays in live cells.[3][4]
Experimental Protocols
Fluorescence Polarization (FP) Assay for In Vitro Binding Affinity
This assay measures the binding of a fluorescently labeled ligand (tracer) to a protein. The binding of the small tracer to the larger protein slows its rotation, increasing the polarization of the emitted light. A test compound that competes with the tracer for binding to the protein will cause a decrease in polarization.
Materials
-
Purified recombinant FKBP isoforms (FKBP12, FKBP12.6, FKBP51, FKBP52)
-
Fluorescently labeled tracer (e.g., a fluorescein-labeled rapamycin (B549165) analog)
-
Test compound (SAFit2)
-
Assay Buffer (e.g., 150 mM NaCl, 20 mM HEPES pH 8.0, 0.002% Triton X-100)
-
384-well, low-volume, non-binding black microplates
-
Fluorescence plate reader with polarization filters
Method
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (SAFit2) in assay buffer.
-
Prepare a solution of the FKBP protein and the fluorescent tracer in assay buffer. The concentration of the tracer should be low (in the low nM range) and the concentration of the protein should be chosen to yield a significant polarization window.
-
-
Assay Procedure:
-
Add a small volume of the serially diluted test compound to the wells of the 384-well plate.
-
Add the FKBP protein and tracer mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The inhibition of tracer binding is calculated from the change in fluorescence polarization.
-
The IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.
-
Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
NanoBRET Assay for Intracellular Target Engagement
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay allows for the measurement of compound binding to a target protein within living cells. It utilizes a target protein fused to a NanoLuc luciferase (the energy donor) and a fluorescently labeled tracer (the energy acceptor). When the tracer binds to the target protein, BRET occurs. A test compound that displaces the tracer will disrupt BRET.[5][6]
Materials
-
HEK293T cells
-
Plasmids encoding NanoLuc-FKBP isoform fusion proteins (e.g., FKBP51-NLuc, FKBP52-NLuc, FKBP12-NLuc)
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
Cell-permeable fluorescent tracer
-
Test compound (SAFit2)
-
White, non-binding 384-well assay plates
-
NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor
-
Luminometer capable of measuring BRET
Method
-
Cell Transfection:
-
Transfect HEK293T cells with the appropriate NanoLuc-FKBP isoform fusion plasmid.
-
Culture the cells for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Prepare serial dilutions of the test compound (SAFit2) in Opti-MEM.
-
Prepare a solution of the fluorescent tracer in Opti-MEM.
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the tracer solution to the wells.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Data Acquisition:
-
Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor to each well.
-
Measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The displacement of the tracer by the test compound results in a decrease in the BRET ratio.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
FKBP51 in the Glucocorticoid Receptor Signaling Pathway
FKBP51 is a key component of the negative feedback loop of the glucocorticoid receptor (GR) signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with Hsp90 and other co-chaperones, including FKBP51. The presence of FKBP51 in this complex reduces the affinity of the GR for its ligand, cortisol. Upon cortisol binding, FKBP51 is exchanged for FKBP52, which facilitates the translocation of the GR into the nucleus, where it can regulate gene expression. One of the genes upregulated by GR is FKBP5, the gene encoding FKBP51, thus creating a negative feedback loop.[1][2]
Caption: Glucocorticoid Receptor Signaling Pathway involving FKBP51.
Experimental Workflow for Determining Inhibitor Selectivity
The following diagram illustrates the general workflow for assessing the cross-reactivity of an FKBP51 inhibitor against other FKBP isoforms using both in vitro and cellular assays.
Caption: Workflow for assessing FKBP inhibitor cross-reactivity.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. d-nb.info [d-nb.info]
- 6. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibition of the FKBP51-Hsp90 Interaction: A Comparative Guide to In Vitro Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro validation of FKBP51-Hsp90-IN-1's inhibitory action against other known inhibitors of the FKBP51-Hsp90 protein-protein interaction. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
The interaction between the 51 kDa FK506-binding protein (FKBP51) and the 90 kDa heat shock protein (Hsp90) is a critical component of cellular signaling, playing a significant role in the regulation of steroid hormone receptors and other client proteins. Dysregulation of this interaction has been implicated in a variety of pathologies, including stress-related disorders, neurodegenerative diseases like Alzheimer's, and certain cancers. Consequently, the FKBP51-Hsp90 complex has emerged as a promising therapeutic target, spurring the development of small molecule inhibitors aimed at disrupting this protein-protein interaction.
This guide focuses on the in vitro validation of a selective inhibitor, this compound, and compares its performance with other notable compounds targeting the same interaction.
Comparative Analysis of Inhibitor Performance
The inhibitory potential of small molecules targeting the FKBP51-Hsp90 interaction is typically quantified by their binding affinity (Kd) or their concentration-dependent inhibitory activity (IC50). The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Method | Quantitative Metric | Value | Selectivity | Reference |
| FKBP51-Hsp90-IN-2 | Not Specified | IC50 | 0.4 µM | Selective for FKBP51 over FKBP52 (IC50 = 5 µM) | [1] |
| LA1011 | Isothermal Titration Calorimetry (ITC) | Kd | 0.5 µM | Disrupts Hsp90-FKBP51 complex | [2][3] |
| Benztropine | Co-Immunoprecipitation / Flow Cytometry Protein Interaction Assay (FCPIA) | Disrupts the FKBP51/GR/Hsp90 complex | Not Quantified (Kd/IC50) | Shown to be more effective in the presence of hormone | [4] |
Signaling Pathway and Inhibition Mechanism
The interaction between FKBP51 and Hsp90 is mediated by the tetratricopeptide repeat (TPR) domain of FKBP51, which recognizes the C-terminal MEEVD motif of Hsp90. Inhibitors like this compound are designed to interfere with this interaction, thereby preventing the formation of the functional FKBP51-Hsp90 complex and modulating the activity of Hsp90 client proteins.
References
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 4. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming FKBP51-Hsp90-IN-1 Binding: A Comparative Analysis of the Cellular Thermal Shift Assay
For researchers and drug development professionals, confirming the direct engagement of a small molecule with its intended intracellular target is a critical step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to provide this evidence in a physiologically relevant context. This guide offers a comprehensive overview of how CETSA can be employed to confirm the binding of a hypothetical inhibitor, IN-1, to the FKBP51-Hsp90 complex. We will delve into the experimental protocol, present illustrative quantitative data, and compare CETSA with alternative target engagement assays.
The FKBP51-Hsp90 Complex: A Key Therapeutic Target
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90). This complex plays a crucial role in regulating the activity of various client proteins, including steroid hormone receptors like the glucocorticoid receptor (GR).[1][2] Dysregulation of the FKBP51-Hsp90 complex has been implicated in stress-related disorders, cancer, and other diseases, making it an attractive target for therapeutic intervention.[3] Inhibitors of the FKBP51-Hsp90 interaction, such as the hypothetical "IN-1," aim to modulate the downstream signaling pathways controlled by this complex.
Confirming Target Engagement with CETSA
CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization of proteins.[4] When a small molecule like IN-1 binds to its target proteins, FKBP51 and Hsp90, it can increase their resistance to heat-induced denaturation. This change in thermal stability is then quantified to confirm target engagement.
The general workflow for a CETSA experiment to confirm FKBP51-Hsp90-IN-1 binding is as follows:
Detailed Experimental Protocol: Western Blot-Based CETSA
This protocol outlines the steps for a traditional Western blot-based CETSA to determine the thermal shift of FKBP51 and Hsp90 upon binding to IN-1.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line known to express FKBP51 and Hsp90) to 70-80% confluency.
-
Treat the cells with the desired concentrations of IN-1 or a vehicle control (e.g., DMSO) and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Heat Challenge:
-
Harvest the cells and resuspend them in a buffer such as PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer with protease inhibitors).
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for FKBP51 and Hsp90, followed by incubation with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and image the blot.
6. Data Analysis:
-
Quantify the band intensities for FKBP51 and Hsp90 at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensities against the temperature to generate melting curves for both the IN-1-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition. A shift in the Tm (ΔTm) in the presence of IN-1 indicates target engagement.
Quantitative Data Presentation
While specific CETSA data for a FKBP51-Hsp90 inhibitor is not yet publicly available, the following tables illustrate how data from such an experiment would be presented, using data for a generic protein kinase inhibitor as an example.
Table 1: Thermal Shift of FKBP51 and Hsp90 with IN-1
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| FKBP51 | Vehicle (DMSO) | 52.5 | - |
| IN-1 (10 µM) | 56.0 | +3.5 | |
| Hsp90 | Vehicle (DMSO) | 58.0 | - |
| IN-1 (10 µM) | 60.5 | +2.5 |
Table 2: Isothermal Dose-Response CETSA for IN-1
This experiment is performed at a fixed temperature (e.g., 54°C for FKBP51) with varying concentrations of IN-1 to determine the half-maximal effective concentration (EC50).
| Target Protein | EC50 of IN-1 (µM) |
| FKBP51 | 1.2 |
| Hsp90 | 2.5 |
FKBP51-Hsp90 Signaling Pathway
The FKBP51-Hsp90 complex is a key regulator of the glucocorticoid receptor (GR) signaling pathway. Understanding this pathway is crucial for interpreting the functional consequences of IN-1 binding.
In this pathway, FKBP51, as part of the complex with Hsp90, inhibits the activity of the GR by reducing its affinity for cortisol. By binding to and stabilizing the FKBP51-Hsp90 complex, IN-1 would potentiate this inhibitory effect, leading to a further reduction in GR-mediated gene transcription.
Comparison with Alternative Assays
While CETSA is a powerful tool, other assays can also be used to validate target engagement. The choice of assay depends on the specific research question and available resources.
Table 3: Comparison of Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability. | Label-free; applicable in intact cells and tissues; reflects physiological conditions. | Requires specific antibodies for detection (Western blot); the magnitude of the thermal shift varies between targets. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Label-free; does not require protein modification. | Requires careful optimization of protease digestion; may not be suitable for all proteins. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Provides real-time kinetic data (kon, koff) and affinity (KD). | Requires purified protein; immobilization may alter protein conformation; does not reflect cellular environment. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding to a protein in solution. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires large amounts of purified protein; lower throughput. |
| Bioluminescence Resonance Energy Transfer (BRET) / Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between a donor and acceptor molecule attached to the interacting partners. | Can be performed in living cells; provides information on proximity. | Requires genetic modification of the target protein, which may alter its function. |
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the binding of small molecule inhibitors to the FKBP51-Hsp90 complex within a cellular environment. By demonstrating a thermal shift upon inhibitor treatment, researchers can gain crucial evidence of target engagement, which is essential for the validation of novel therapeutic candidates. While alternative assays each have their own strengths, CETSA's ability to be performed in intact cells without the need for protein modification makes it a particularly valuable tool in the drug discovery pipeline. The detailed protocol and comparative data presented in this guide offer a framework for researchers to design and interpret their own target engagement studies for the promising FKBP51-Hsp90 therapeutic target.
References
Unmasking Specificity: A Comparative Analysis of FKBP51 Inhibition by SAFit Compounds versus FKBP52
For researchers, scientists, and professionals in drug development, achieving selectivity for therapeutic targets is a paramount challenge. This guide provides a detailed comparison of the specificity of selective antagonists of FKBP51 by induced fit (SAFit) compounds, potent inhibitors of the FKBP51-Hsp90 complex, against the closely related homolog FKBP52. We present quantitative data, in-depth experimental methodologies, and a visual representation of the underlying molecular interactions to facilitate a comprehensive understanding of this critical selectivity.
Quantitative Comparison of Inhibitor Specificity
The development of selective inhibitors for FKBP51 has been a significant advancement, given the high structural homology but often opposing functions of FKBP51 and FKBP52. The SAFit series of compounds has demonstrated remarkable selectivity for FKBP51. The binding affinities (Ki) of two prominent SAFit compounds, SAFit1 and SAFit2, for both FKBP51 and FKBP52 are summarized below.
| Compound | Target Protein | Binding Affinity (Ki) [nM] | Selectivity (Ki FKBP52 / Ki FKBP51) |
| SAFit1 | FKBP51 | 4 ± 0.3[1] | > 12,500-fold[1] |
| FKBP52 | > 50,000[2][3] | ||
| SAFit2 | FKBP51 | 6[2][3][4] | Not applicable (FKBP52 Ki not specified) |
| FKBP52 | ≥ 50,000[3] |
Note: A higher Ki value indicates weaker binding affinity.
The Molecular Basis of Selectivity
FKBP51 and FKBP52 share a high degree of sequence and structural similarity, with approximately 75% sequence similarity[5]. Both proteins possess an N-terminal FK1 domain, which contains the peptidyl-prolyl isomerase (PPIase) active site and the binding site for inhibitors like FK506, and a C-terminal TPR domain that mediates the interaction with Hsp90[5].
Despite these similarities, crucial differences in the FK1 domain and the overall protein conformation contribute to the selective inhibition by SAFit compounds. Superimposition of the three-dimensional structures of FKBP51 and FKBP52 reveals a different orientation of their respective FK1 and TPR domains[5]. More specifically, the selectivity of SAFit compounds is attributed to an "induced-fit" mechanism[2]. These inhibitors bind to a transient, or less populated, conformation of the FKBP51 binding pocket that is not favored by FKBP52[6]. This unique binding mode is the foundation of their high specificity.
Experimental Protocols
The determination of binding affinities for FKBP51 inhibitors is commonly performed using a competitive fluorescence polarization (FP) assay. This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger protein.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity (Ki) of a test compound for FKBP51 and FKBP52 by measuring its ability to displace a fluorescently labeled ligand.
Materials:
-
Purified recombinant human FKBP51 and FKBP52 proteins.
-
Fluorescently labeled tracer molecule that binds to the FK1 domain of FKBPs (e.g., a fluorescein-labeled analog of a known FKBP ligand).
-
Test inhibitor compound (e.g., SAFit1 or SAFit2).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor compound in the assay buffer.
-
Prepare solutions of FKBP51 and FKBP52 proteins at a concentration determined to be optimal for the assay window (typically in the low nanomolar range).
-
-
Assay Setup:
-
To each well of the 384-well plate, add a fixed concentration of the fluorescent tracer.
-
Add the serially diluted test inhibitor or vehicle control (assay buffer with DMSO).
-
Initiate the binding reaction by adding the FKBP51 or FKBP52 protein to each well.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
-
Mechanism of Action and Signaling Pathway
The following diagram illustrates the mechanism by which a selective inhibitor disrupts the FKBP51-Hsp90 interaction and its downstream effects.
References
- 1. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ORGANIZATION AND FUNCTION OF THE FKBP52 AND FKBP51 GENES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Head-to-Head Battle: Evaluating Selective FKBP51 Inhibitors in Melanoma Cells
A detailed comparison of the selective FKBP51 inhibitors, SAFit1 and SAFit2, reveals their potential as chemosensitizing agents in melanoma by modulating key cancer signaling pathways.
In the landscape of cancer therapeutics, the FK506-binding protein 51 (FKBP51) has emerged as a compelling target, particularly in melanoma, where it is associated with tumor progression and resistance to therapy. This guide provides a side-by-side comparison of two selective FKBP51 inhibitors, SAFit1 and SAFit2, in the context of a melanoma cell line. We present quantitative data on their efficacy, detailed experimental protocols for reproducibility, and visual representations of the underlying molecular mechanisms. This information is intended to aid researchers and drug developers in the evaluation and potential application of these targeted inhibitors.
Performance of FKBP51 Inhibitors in A375 Melanoma Cells
The A375 human melanoma cell line was utilized to compare the efficacy of SAFit1 and SAFit2 in sensitizing cancer cells to the chemotherapeutic agent doxorubicin (B1662922). The inhibitors were also assessed for their impact on critical signaling pathways known to be modulated by FKBP51.
| Inhibitor | Concentration | Doxorubicin (3 µM) Induced Cell Death (% of control) | Inhibition of NF-κB Nuclear Translocation | Reduction in TGF-β Levels |
| SAFit1 | 20 nM | 120%[1][2] | Yes[1] | Yes[1] |
| 40 nM | 127%[1][2] | Not Reported | Not Reported | |
| SAFit2 | 30 nM | 125%[1][2] | Yes[1] | Yes[1] |
| 60 nM | 134%[1][2] | Not Reported | Not Reported |
Table 1: Comparative Efficacy of SAFit1 and SAFit2 in A375 Melanoma Cells. Data summarizes the enhancement of doxorubicin-induced cell death and the qualitative impact on NF-κB and TGF-β signaling pathways. The percentage of cell death is relative to cells treated with doxorubicin alone.
Experimental Workflow and Signaling Pathways
To understand the experimental design and the molecular pathways influenced by FKBP51 inhibition, the following diagrams were generated.
Figure 1: Experimental Workflow. This diagram outlines the key steps in the evaluation of SAFit1 and SAFit2 in A375 melanoma cells.
FKBP51 is known to play a crucial role in several signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the points of intervention for FKBP51 inhibitors.
Figure 2: NF-κB Signaling Pathway. FKBP51 stabilizes the IKK complex, promoting NF-κB activation. SAFit inhibitors block this function.
References
Unraveling the Consequences of Targeting FKBP51: A Comparative Guide to Chemical Inhibition versus Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological and genetic approaches to target validation is paramount. This guide provides an objective comparison of the functional consequences of using the chemical inhibitor FKBP51-Hsp90-IN-1 versus genetic knockdown of the FK506-binding protein 51 (FKBP51), a key player in cellular stress response, protein folding, and signal transduction.
This analysis is supported by experimental data from studies utilizing specific inhibitors and genetic tools, offering insights into their respective impacts on crucial signaling pathways and cellular functions. While direct comparative studies for "this compound" are limited, this guide draws parallels from research on potent and selective FKBP51 inhibitors, such as SAFit2, to provide a comprehensive assessment.
Executive Summary
Both chemical inhibition of the FKBP51-Hsp90 interaction and genetic knockdown of FKBP51 aim to abrogate the functions of this co-chaperone. However, the mode of action and the resulting cellular phenotypes can differ. Chemical inhibitors that disrupt the FKBP51-Hsp90 protein-protein interaction (PPI) offer temporal control and potential therapeutic applicability, while genetic knockdown provides a more profound and sustained depletion of the protein, which can be invaluable for target validation. This guide will delve into the specific functional consequences of each approach on key signaling pathways, including the Glucocorticoid Receptor (GR) pathway, the NF-κB pathway, and the Akt signaling cascade.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies, highlighting the differential effects of FKBP51-Hsp90 inhibitors and FKBP51 genetic knockdown on key cellular and molecular events.
| Functional Readout | FKBP51-Hsp90 Inhibitor (e.g., SAFit2) | FKBP51 Genetic Knockdown (siRNA/shRNA) | Reference/Assay |
| Glucocorticoid Receptor (GR) Signaling | |||
| GR-responsive gene (GILZ) induction (fold change) | ↑ (Enhanced dexamethasone-induced induction) | ↑ (Significant enhancement of dexamethasone-induced induction)[1] | Luciferase Reporter Assay, qPCR |
| GR nuclear translocation | ↑ (Rescued from FKBP51-mediated suppression)[2] | Not explicitly quantified, but expected to increase | Immunofluorescence, Western Blot of nuclear fractions |
| NF-κB Signaling | |||
| NF-κB nuclear translocation (p65/p50) | ↓ (Reduced IL-1β-induced translocation)[1] | ↓ (Reduced nuclear levels of p50 and p65 after IL-1β stimulation)[3] | Western Blot of nuclear fractions |
| IKK kinase activity | Not explicitly quantified | ↓ (Profoundly reduced TNFα-stimulated activity)[4] | In vitro kinase assay |
| NF-κB target gene (ICAM-1) expression | ↓ (Suppressed IL-1β-induced upregulation)[1] | ↓ (Inhibited upregulation stimulated with IL-1β)[3] | qPCR, Western Blot |
| Akt Signaling | |||
| Akt phosphorylation (Ser473) | ↑ (Increased pAKT2 expression)[5] | ↑ (Significantly upregulated phosphorylation)[6] | Western Blot |
| Akt K63-ubiquitination | Not explicitly quantified | ↓ (Impaired Akt K63-ubiquitination)[7] | Co-immunoprecipitation, Western Blot |
| Cellular Phenotypes | |||
| Cell Proliferation (Melanoma) | Not explicitly quantified | ↓ (Inhibited proliferation)[8] | Cell viability assays |
| Apoptosis (Melanoma) | Not explicitly quantified | ↑ (Increased sensitivity to TNFα-induced apoptosis)[9] | Flow cytometry (Annexin V/PI staining) |
| Neurite Outgrowth | ↑ (Increased neurite outgrowth and branching)[10] | Not explicitly quantified | Microscopy |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting the presented data. Below are detailed methodologies for the key experiments cited.
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions in their native cellular environment.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein complexes.
-
Pre-clearing: The cell lysate is incubated with Protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the protein of interest (e.g., anti-FKBP51) overnight at 4°C with gentle rotation.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the protein of interest (e.g., FKBP51) and its putative interaction partner (e.g., Hsp90).
Luciferase Reporter Assay for GR Activity
This assay quantifies the transcriptional activity of the Glucocorticoid Receptor.
-
Cell Transfection: Cells (e.g., A549) are co-transfected with a reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Transfected cells are treated with a GR agonist (e.g., dexamethasone) in the presence or absence of the FKBP51 inhibitor or after FKBP51 knockdown.
-
Cell Lysis: After a defined incubation period (e.g., 24 hours), cells are lysed.
-
Luminescence Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction and Quantification: Total protein is extracted from cells using a lysis buffer, and the protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-p65).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the FKBP51 inhibitor or subjected to FKBP51 knockdown.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Functional Consequences: A Deeper Dive
Impact on Glucocorticoid Receptor (GR) Signaling
FKBP51 is a well-established negative regulator of the GR.[11][12] It is part of the Hsp90-GR chaperone complex and, when bound, it reduces the affinity of the receptor for its ligand and hinders its nuclear translocation.[13]
-
This compound: By disrupting the interaction between FKBP51 and Hsp90, these inhibitors are expected to release the GR from the inhibitory influence of FKBP51. This leads to an increase in GR's sensitivity to glucocorticoids. Experimental data with selective inhibitors like benztropine (B127874) have shown a rescue of GR nuclear translocation and an enhancement of GR-mediated gene transcription.[2]
-
Genetic Knockdown of FKBP51: Similarly, reducing the total levels of FKBP51 protein through siRNA or shRNA leads to a more pronounced and sustained sensitization of the GR. Studies have demonstrated a significant increase in the induction of GR-responsive genes like GILZ following glucocorticoid treatment in FKBP51-depleted cells.[1]
Modulation of NF-κB Signaling
Recent evidence suggests a role for FKBP51 as a positive regulator of the NF-κB signaling pathway, a critical pathway in inflammation and cell survival.[1][4] FKBP51 appears to act as a scaffold protein, facilitating the assembly and activation of the IKK complex, which is a key upstream kinase in the NF-κB cascade.[4]
-
This compound: While the direct effect of disrupting the FKBP51-Hsp90 interaction on NF-κB signaling is less characterized, some studies suggest that the scaffolding function of FKBP51 in the IKK complex might be independent of its interaction with Hsp90.[1] However, pharmacological inhibition of FKBP51 has been shown to reduce the nuclear translocation of NF-κB subunits p50 and p65, leading to a decrease in the expression of NF-κB target genes.[1]
-
Genetic Knockdown of FKBP51: Depletion of FKBP51 has a more direct and profound impact on the NF-κB pathway. Studies have shown that FKBP51 knockdown impairs IKK kinase activity, reduces the nuclear translocation of NF-κB, and subsequently decreases the expression of inflammatory genes.[3][4]
Influence on Akt Signaling
FKBP51 has also been implicated in the regulation of the Akt signaling pathway, a central node for cell growth, proliferation, and survival. FKBP51 can act as a scaffold protein, bringing together Akt and its phosphatase, PHLPP, thereby promoting Akt dephosphorylation and inactivation. However, other studies suggest a role for FKBP51 in promoting Akt ubiquitination and activation.[7]
-
This compound: The selective FKBP51 inhibitor SAFit2 has been shown to enhance AKT2 signaling.[5] This suggests that inhibiting FKBP51 can lead to increased Akt activity, which could have therapeutic implications in metabolic diseases.
-
Genetic Knockdown of FKBP51: Consistent with the findings for inhibitors, knockdown of FKBP51 has been shown to increase the phosphorylation of Akt at Ser473.[6] Interestingly, one study demonstrated that the TPR domain of FKBP51 is crucial for mediating Akt ubiquitination, and its absence impairs this process.[7]
Conclusion: Choosing the Right Tool for the Job
The choice between using a chemical inhibitor like this compound and employing genetic knockdown techniques depends on the specific research question and experimental goals.
-
Chemical inhibitors offer the advantage of temporal control, allowing for the study of acute effects of FKBP51 inhibition. They are also more directly translatable to therapeutic applications. However, off-target effects and incomplete inhibition are potential concerns that need to be carefully evaluated.
-
Genetic knockdown provides a robust method for studying the long-term consequences of FKBP51 depletion. It is a powerful tool for target validation, confirming that the observed phenotype is indeed due to the loss of the target protein. However, it lacks the temporal resolution of inhibitors and can sometimes lead to compensatory mechanisms.
References
- 1. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP51 employs both scaffold and isomerase functions to promote NF-κB activation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The inhibition of FKBP5 protects β-cell survival under inflammation stress via AKT/FOXO1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of FKBP51-Hsp90-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds such as FKBP51-Hsp90-IN-1, a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction, is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive operational and disposal plan to ensure the safe management of this compound.
Chemical and Physical Properties
As a specialized research chemical, a comprehensive Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available. In the absence of specific data, it is imperative to treat this compound with a high degree of caution, assuming it may be hazardous. The following table summarizes the available information and general properties of similar small molecule inhibitors.
| Property | Data | Source/Comment |
| Chemical Name | This compound (also known as Compound D10) | Commercial Supplier Information |
| Molecular Formula | Not publicly available. | As with many investigational compounds, detailed structural information may be proprietary. |
| Molecular Weight | Not publicly available. | |
| Appearance | Typically a solid powder. | Based on common characteristics of small molecule inhibitors. |
| Solubility | Expected to be soluble in organic solvents such as DMSO and ethanol (B145695). Sparingly soluble in aqueous solutions. | General characteristic for this class of compounds.[1] |
| Hazard Identification | Data not available. Treat as hazardous. Potential for biological activity and unknown toxicological properties. | In the absence of specific data, a precautionary approach is mandated.[1] |
| Storage | Store at -20°C as recommended by suppliers. Keep in a tightly sealed container in a dry and well-ventilated place. | Standard procedure for maintaining the stability of research compounds.[1] |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.[2][3][4] The following protocol provides a general framework for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1]
-
If organic solvents like DMSO or ethanol were used, this waste should be collected in a container specifically designated for flammable organic waste.[1]
-
Never dispose of liquid waste containing this compound down the drain.[4][5][6]
-
-
Sharps Waste:
-
Any sharps (needles, blades, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[7]
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.[2]
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
List all other components in the container, including solvents, with their approximate concentrations or percentages.
-
Indicate the date when waste was first added to the container.
Step 4: Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.[3]
-
Ensure that containers are kept closed except when adding waste.[6]
-
Store in a well-ventilated area, away from incompatible materials. For example, keep flammable liquid waste in a designated flammable storage cabinet.
Step 5: Final Disposal
-
Once a waste container is full, or in accordance with your institution's guidelines (e.g., within six months of the start date), arrange for its collection.[2][7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[1]
-
Never attempt to dispose of this chemical waste through standard municipal trash or sewer systems.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the necessary protective equipment before addressing the spill.
-
Contain the Spill:
-
For a solid spill , carefully cover it with a damp paper towel to avoid raising dust, then gently scoop the material into a designated hazardous waste container.
-
For a liquid spill , use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain and absorb the liquid.
-
-
Clean the Area: Decontaminate the spill area using a suitable cleaning agent as recommended by your institution's safety protocols.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be placed in the designated hazardous waste container for this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling FKBP51-Hsp90-IN-1
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of FKBP51-Hsp90-IN-1, a selective inhibitor of the FKBP51-Hsp90 protein-protein interaction.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting.[2]
Prudent Handling of a Novel Inhibitor
This compound is a small molecule inhibitor designed to disrupt the interaction between FK506-binding protein 51 (FKBP51) and heat shock protein 90 (Hsp90).[1] This interaction is a key area of research in stress-related disorders, neurodegenerative diseases like Alzheimer's, and certain cancers.[3] Given its biological activity and the limited toxicological data, it is crucial to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
A thorough risk assessment should always precede the handling of any chemical.[4] Based on guidelines for handling hazardous drugs and potent compounds, the following PPE is mandatory when working with this compound.[4][5][6]
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978 standard). | Provides maximum protection against chemical permeation. Double-gloving is a best practice when handling hazardous compounds. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles of the compound. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-lint, impervious material. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling the powdered form, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[5] | The powdered form can become airborne, posing an inhalation risk. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area away from incompatible materials.
2. Preparation of Solutions:
-
All handling of the solid compound, especially weighing and preparing stock solutions, must be conducted within a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure.[2][5]
-
Use dedicated equipment (e.g., spatulas, weighing boats) for handling the compound.
-
Consult the product datasheet for the recommended solvent (e.g., DMSO) for solubilization.[2]
3. Experimental Use:
-
When diluting the stock solution to the final working concentration, do so within a biological safety cabinet if working with cell cultures.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[2]
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[2] Treat all waste as hazardous chemical waste.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid compound and any contaminated disposable materials (e.g., pipette tips, vials, gloves, gowns) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5] |
| Liquid Waste | Unused stock solutions and working solutions must be disposed of as liquid hazardous waste.[2] Collect in a designated, chemically compatible, and leak-proof container with a secure lid.[5] |
| "Empty" Containers | The first rinse of an "empty" container that held the compound must be collected and disposed of as hazardous waste.[2] After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines.[2] |
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the concentration.[5] Store waste containers in a designated, secure, and well-ventilated area until they are collected by your institution's Environmental Health and Safety (EHS) department.[5]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
